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  • Product: N-(o-Tolyl)-sydnon
  • CAS: 3483-18-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of N-(o-Tolyl)-sydnone from N-(o-tolyl)glycine

Introduction: The Enduring Appeal of the Sydnone Core Sydnones represent a unique class of five-membered mesoionic heterocyclic compounds, characterized by a delocalized positive and negative charge within the 1,2,3-oxad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Sydnone Core

Sydnones represent a unique class of five-membered mesoionic heterocyclic compounds, characterized by a delocalized positive and negative charge within the 1,2,3-oxadiazole ring system.[1][2] First synthesized in 1935, these non-benzenoid aromatic compounds have garnered significant interest from synthetic and medicinal chemists due to their distinct electronic structure and versatile reactivity.[3][4] The inherent dipolar nature of the sydnone ring makes it a valuable synthon, particularly in 1,3-dipolar cycloaddition reactions for constructing complex pyrazole derivatives.[2][3] Furthermore, sydnone derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, solidifying their importance in drug development.[1][5][6][7]

This guide provides an in-depth, field-proven methodology for the synthesis of a specific N-aryl sydnone, N-(o-Tolyl)-sydnone, starting from N-(o-tolyl)glycine. We will dissect the underlying reaction mechanisms, present a detailed, self-validating experimental protocol, and discuss critical parameters for success, offering researchers a comprehensive and reliable pathway to this valuable molecular scaffold.

Section 1: Mechanistic Underpinnings of Sydnone Formation

The classical synthesis of N-aryl sydnones is an elegant two-step process commencing from the corresponding N-aryl-substituted amino acid.[1] The transformation hinges on two fundamental organic reactions: the N-nitrosation of the secondary amine followed by a cyclodehydration to forge the mesoionic ring.

Step 1: N-Nitrosation of N-(o-tolyl)glycine

The initial step involves the conversion of the secondary amine in N-(o-tolyl)glycine into an N-nitrosamine. This reaction is typically performed in an aqueous acidic medium using sodium nitrite (NaNO₂) as the nitrosating agent.[8]

Causality of Experimental Choice: The reaction is conducted at temperatures below 0°C (typically in an ice-salt bath). This critical temperature control is essential to prevent the decomposition of the unstable nitrous acid (HNO₂), which is generated in situ from the acidification of sodium nitrite.[9][10] The acidic environment protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺), the active nitrosating species.[8][11] The lone pair of electrons on the secondary nitrogen of N-(o-tolyl)glycine then attacks the nitrosonium ion, leading to the formation of N-nitroso-N-(o-tolyl)glycine after deprotonation.[8]

Step 2: Cyclodehydration with Acetic Anhydride

The isolated N-nitroso intermediate is then subjected to cyclodehydration to form the final sydnone ring. Acetic anhydride is the most commonly employed reagent for this transformation.[1][5][12]

Causality of Experimental Choice: Acetic anhydride serves a dual purpose. First, it acts as a powerful dehydrating agent, facilitating the removal of a molecule of water. Second, it activates the carboxylic acid group by forming a mixed anhydride intermediate. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the exocyclic oxygen of the nitroso group. This intramolecular cyclization, followed by the elimination of acetic acid and a proton, results in the formation of the aromatic, mesoionic sydnone ring system.[5][12] Heating the reaction, typically on a water bath, provides the necessary activation energy to drive the cyclization to completion.[9]

Caption: Overall reaction pathway for the synthesis of N-(o-Tolyl)-sydnone.

Section 2: Detailed Experimental Protocol

This protocol is adapted from a verified procedure for a similar substrate and is designed for robustness.[9]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Grade
N-(o-tolyl)glycineC₉H₁₁NO₂165.19≥98%
Sodium NitriteNaNO₂69.00ACS Reagent, ≥97%
Hydrochloric AcidHCl36.46Concentrated (37%)
Acetic Anhydride(CH₃CO)₂O102.09≥98%
Deionized WaterH₂O18.02-
IceH₂O(s)18.02-
Sodium ChlorideNaCl58.44Rock Salt
Equipment
  • Beakers (1 L, 3 L)

  • Erlenmeyer flask (1 L) with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Buchner funnel and filter flask

  • Filter paper

  • Graduated cylinders

  • Drying tube (filled with CaCl₂)

  • Boiling water bath or heating mantle

Critical Safety Precautions
  • Sodium Nitrite (NaNO₂): Strong oxidizer and highly toxic if swallowed.[13][14] May intensify fire.[15] Avoid contact with skin and eyes, and prevent release to the environment.[16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride ((CH₃CO)₂O): Corrosive, causes severe skin burns and eye damage.[17] It is also a flammable liquid. Handle only in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.

  • General: Perform a thorough risk assessment before beginning. All chemical waste must be disposed of according to institutional and local regulations.

Step-by-Step Synthesis Workflow

Experimental_Workflow start Start step1 Suspend N-(o-tolyl)glycine in 1.2 L H₂O start->step1 step2 Cool to < 0°C (Ice-Salt Bath) step1->step2 step3 Add 0.72 mole NaNO₂ (aq) dropwise at < 0°C step2->step3 step4 Stir 1 hr, then acidify with conc. HCl to precipitate step3->step4 step5 Filter, wash with cold H₂O, and air dry the intermediate step4->step5 step6 Dissolve N-nitroso product in 500 mL Acetic Anhydride step5->step6 step7 Heat in boiling water bath for 1.5 hours step6->step7 step8 Cool, then pour into 3 L cold H₂O with stirring step7->step8 step9 Filter, wash with cold H₂O, and dry the final product step8->step9 end Characterize Product step9->end

Caption: Step-by-step experimental workflow for sydnone synthesis.

Part A: Synthesis of N-Nitroso-N-(o-tolyl)glycine

  • Suspension: In a 3 L beaker equipped with a magnetic stirrer, suspend 0.66 moles of N-(o-tolyl)glycine in 1.2 L of deionized water.

  • Cooling: Place the beaker in an ice-salt bath and stir vigorously until the internal temperature of the suspension drops below 0°C.

  • Nitrosation: Prepare a solution of 0.72 moles of sodium nitrite in 300 mL of water. Add this solution dropwise to the cold glycine suspension over approximately 40 minutes. It is imperative to maintain the reaction temperature at or below 0°C throughout the addition.

  • Acidification & Precipitation: After the addition is complete, continue stirring for one hour in the ice bath. Slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2), which will cause the N-nitroso product to precipitate out, often as a yellowish solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of ice-cold water. Allow the product to air-dry on the funnel overnight. This intermediate is typically used in the next step without further purification.

Part B: Synthesis of N-(o-Tolyl)-sydnone

  • Cyclization Setup: In a 1 L Erlenmeyer flask fitted with a reflux condenser topped with a calcium chloride drying tube, dissolve the dried N-nitroso-N-(o-tolyl)glycine (approx. 0.55 mole theoretical) in 500 mL of acetic anhydride.

  • Heating: Place the flask in a boiling water bath and heat the deep-red solution for 1.5 hours with continuous magnetic stirring.[9] This controlled heating is preferable to standing at room temperature for 24 hours, as it provides comparable results in a shorter time.[9]

  • Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare 3 L of cold water with vigorous stirring. Slowly pour the cooled reaction solution into the cold water. The N-(o-Tolyl)-sydnone product should precipitate almost immediately as a crystalline solid.

  • Isolation and Drying: After stirring for 5-10 minutes, collect the solid product by vacuum filtration. Wash the crystals twice with ice-cold water and dry them on the funnel with suction overnight. The product is often obtained in high purity without the need for recrystallization.[9]

Section 3: Characterization and Data

The identity and purity of the synthesized N-(o-Tolyl)-sydnone should be confirmed through physical and spectroscopic methods.

Physical Properties and Expected Yield
PropertyExpected Value
AppearanceCream-colored to light tan crystalline solid
Overall Yield65-75% (based on N-(o-tolyl)glycine)
Melting Point~135-145°C (N-phenylsydnone melts at 136-137°C[9])
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak for a sydnone is the strong carbonyl (C=O) stretching vibration of the ring, which typically appears in the range of 1730-1760 cm⁻¹.[18][19]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The spectrum will show characteristic signals for the ortho-substituted tolyl group (aromatic protons and the methyl singlet around δ 2.1-2.4 ppm). A key signal will be a singlet for the C4-proton of the sydnone ring, typically appearing in the aromatic region.

  • ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The spectrum will confirm the number of unique carbons, including the characteristic signal for the sydnone carbonyl carbon (C5) and the C4 carbon.

Section 4: Field Insights and Troubleshooting

  • Critical Parameter - Temperature: The most critical parameter in this synthesis is the strict maintenance of temperature below 0°C during the nitrosation step. Higher temperatures can lead to the decomposition of nitrous acid and the formation of unwanted byproducts, significantly reducing the yield of the N-nitroso intermediate.[9]

  • Choice of Dehydrating Agent: While acetic anhydride is effective and widely used, other reagents like thionyl chloride or trifluoroacetic anhydride can also effect the cyclodehydration.[9][12] However, acetic anhydride is often preferred for its operational simplicity and ability to produce a high-purity product directly upon precipitation.

  • Troubleshooting Low Yield: If the overall yield is low, the purity of the starting N-(o-tolyl)glycine should be assessed. Additionally, ensuring the complete precipitation of the N-nitroso intermediate by adjusting the final pH during acidification is crucial. In the second step, ensuring the intermediate is completely dry is important, as water will consume the acetic anhydride.

  • Purification: If the final product's melting point is broad or its color is dark, recrystallization can be performed. A common solvent for recrystallizing N-aryl sydnones is boiling water or ethanol/water mixtures.[9]

References

  • Khan, T., Yadav, R., Kesharwani, A. K., & Chourasia, K. (2025). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. Mini-Reviews in Organic Chemistry, 22(4), 359-380. [Link]

  • Thoman, C. J., & Voaden, D. J. (1973). N-Phenylsydnone. Organic Syntheses, 53, 96. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2022). A REVIEW ON SYDNONES. IJCRT, 10(10). [Link]

  • Bentham Science Publishers. (2023, October 17). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • El-Malah, A. A., et al. (2022). Sydnone: Synthesis, Reactivity and Biological Activities. Current Organic Chemistry, 26(14), 1339-1353. [Link]

  • Albota, F., & Stanescu, M. D. (2018). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie, 63(8), 711-728. [Link]

  • Azeez, O. (n.d.). DEVELOPMENT OF A SYNTHETIC PROTOCOL FOR THE PREPARATION OF MONO-SUBSTITUTED N-3 FUNCTIONALIZED SYDNONES. Academia.edu. [Link]

  • Thames River Chemical Corp. (2017, July 5). Safety Data Sheet: Sodium Nitrite. [Link]

  • Pétry, N., et al. (2022). A mechanochemical approach to the synthesis of sydnones and derivatives. Faraday Discussions, 239, 299-312. [Link]

  • Wiechmann, S., et al. (2014). Sydnone anions and abnormal N-heterocyclic carbenes of O-ethylsydnones: Characterizations, calculations and catalyses. Chemical Communications, 50(75), 10956-10959. [Link]

  • Chemtrade. (2025, May 12). Safety Data Sheet: Sodium Nitrite, High Purity Special Granular Grade. [Link]

  • Wiechmann, S., et al. (2014). Sydnone anions and abnormal N-heterocyclic carbenes of O-ethylsydnones. Characterizations, calculations and catalyses. Academia.edu. [Link]

  • Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 1-10. [Link]

  • Bentham Science Publishers. (2022, October 3). Sydnone: Synthesis, Reactivity and Biological Activities. Current Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitroso glycine 27-36. [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. [Link]

  • Wang, Y., et al. (2022). A Clickable Bioorthogonal Sydnone-Aglycone for the Facile Preparation of a Core 1 O-Glycan-Array. European Journal of Organic Chemistry, 2022(36), e202200678. [Link]

  • Toledo, J. C., Jr., & Augusto, O. (2012). Cellular targets and mechanisms of nitros(yl)ation: an insight into their nature and kinetics in vivo. Frontiers in Physiology, 3, 198. [Link]

  • ResearchGate. (2016, January 19). Synthesis and biological evaluation of new sydnone based derivatives. [Link]

  • Research Square. (2026, January 23). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. [Link]

  • Morressier. (2023, March 26). Investigations into the synthesis of N-phenylglycine derivatives. [Link]

  • MDPI. (2024, September 24). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 29(19), 4496. [Link]

  • Reddit. (2025, July 2). The Nitrosation of Lysine and Glycine. [Link]

  • FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. [Link]

Sources

Exploratory

Spectroscopic Characterization of N-(o-Tolyl)-sydnone: A Multi-technique Approach to Structural Elucidation

An In-Depth Technical Guide Introduction Sydnones are a fascinating class of five-membered heterocyclic mesoionic compounds, characterized by a unique 1,2,3-oxadiazolium-5-olate ring system.[1][2] These non-benzenoid aro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Sydnones are a fascinating class of five-membered heterocyclic mesoionic compounds, characterized by a unique 1,2,3-oxadiazolium-5-olate ring system.[1][2] These non-benzenoid aromatic compounds possess a delocalized positive and negative charge, which cannot be represented by a single covalent structure.[3] This distinct electronic nature imparts them with interesting chemical reactivity and a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5]

N-(o-Tolyl)-sydnone, the subject of this guide, is a derivative where an ortho-tolyl group is attached to the N-3 position of the sydnone ring. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such compounds for any application, particularly in the pharmaceutical industry. This guide provides an in-depth, field-proven perspective on the comprehensive spectroscopic characterization of N-(o-Tolyl)-sydnone, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system for researchers, scientists, and drug development professionals.

G struct

Caption: Chemical Structure of N-(o-Tolyl)-sydnone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(o-Tolyl)-sydnone, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The 'Why' of NMR

We employ NMR to create a definitive map of the proton and carbon framework. ¹H NMR quantifies and locates every proton, revealing the substitution pattern on the aromatic ring and confirming the presence of the unique sydnone proton. ¹³C NMR complements this by detecting all carbon atoms, including quaternary carbons, which are invisible in ¹H NMR. This dual-technique approach is critical for distinguishing N-(o-Tolyl)-sydnone from its meta and para isomers, a common challenge in synthesis.

Experimental Protocol: NMR Analysis

A self-validating protocol requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-(o-Tolyl)-sydnone sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7] Higher fields provide better signal dispersion, which is crucial for resolving the crowded aromatic region.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.[8] Using techniques like inverse-gated decoupling can provide more quantitative data.[8]

Caption: Experimental Workflow for NMR Spectroscopy.

Data Interpretation: Expected Spectra

¹H NMR Spectrum

The proton spectrum provides clear, diagnostic signals. The ortho-substitution pattern on the tolyl ring leads to a complex multiplet for the aromatic protons, while the sydnone and methyl protons appear as sharp singlets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Sydnone C4-H6.7 - 6.9Singlet (s)1H
Aromatic (Tolyl)7.3 - 7.6Multiplet (m)4H
Methyl (Tolyl)2.3 - 2.5Singlet (s)3H
Note: Chemical shifts are predictions and can vary slightly based on solvent and concentration.

The key diagnostic signal is the singlet for the C4-H of the sydnone ring, which typically appears between 6.7 and 6.9 ppm.[9] The four protons of the o-tolyl group will appear further downfield in the aromatic region, and the methyl group protons will resonate as a singlet around 2.4 ppm.[10]

¹³C NMR Spectrum

The carbon spectrum confirms the carbon count and identifies the key functional group carbons, particularly the unique carbons of the mesoionic ring.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Sydnone C5 (C=O)167 - 170
Aromatic (Tolyl, C-N)134 - 136
Aromatic (Tolyl, C-CH₃)137 - 139
Aromatic (Tolyl, CH)126 - 133
Sydnone C493 - 95
Methyl (Tolyl, CH₃)17 - 19
Note: Chemical shifts are predictions and can vary slightly based on solvent and concentration.

The most characteristic signals in the ¹³C NMR spectrum are those of the sydnone ring itself. The carbonyl-like carbon (C5) resonates significantly downfield, typically around 168-169 ppm.[9][11] The C4 carbon, attached to the proton, appears at a much higher field, around 94 ppm.[9] The remaining signals correspond to the o-tolyl substituent.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Its primary utility here is the definitive confirmation of the sydnone carbonyl group, which possesses a highly characteristic vibrational frequency.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample like N-(o-Tolyl)-sydnone, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the crystalline sample directly onto the ATR crystal. Alternatively, the traditional KBr pellet method can be used.[12]

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be acquired and subtracted from the sample spectrum to ensure accuracy.

Caption: Experimental Workflow for FT-IR Spectroscopy.

Data Interpretation: Expected Spectrum

The IR spectrum is dominated by a few key absorption bands that act as molecular fingerprints.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3010Medium
Alkyl C-H Stretch (Methyl)2950 - 2850Medium
Sydnone C=O Stretch 1770 - 1730 Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch1350 - 1250Medium
Note: Frequencies are characteristic ranges.

The most telling feature is the strong, sharp absorption band for the sydnone carbonyl (C=O) stretch, which appears at a relatively high wavenumber (1730-1770 cm⁻¹) due to the unique electronic and ring strain effects of the mesoionic system.[1][4] This peak is often sufficient to confirm the presence of the sydnone ring. Additional bands for aromatic C-H and C=C stretching further support the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns. For N-(o-Tolyl)-sydnone, Electron Ionization (EI) is a common and effective technique.

Trustworthiness: The Self-Validating Power of MS

MS validates the elemental composition proposed by NMR and IR. The molecular ion peak (M⁺) must match the calculated molecular weight of the proposed structure (C₉H₈N₂O₂ = 176.17 g/mol ). The fragmentation pattern then provides a logical breakdown of the molecule, which must be consistent with its known structure, thus completing the self-validating loop of our multi-technique approach.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV in EI mode). This process ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[13]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Sources

Foundational

Mesoionic Character and Synthetic Utility of N-(o-Tolyl)-sydnone: A Technical Guide for Drug Development

Executive Summary Mesoionic compounds represent a highly specialized class of non-benzenoid aromatics that defy traditional Lewis structure representations. Among them, sydnones (1,2,3-oxadiazolium-5-olates) are the most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesoionic compounds represent a highly specialized class of non-benzenoid aromatics that defy traditional Lewis structure representations. Among them, sydnones (1,2,3-oxadiazolium-5-olates) are the most synthetically versatile. As a Senior Application Scientist, I have designed this technical guide to dissect the unique mesoionic character of N-(o-Tolyl)-sydnone . By understanding the causality behind its electronic distribution and steric profile, researchers can optimize its synthesis and leverage its reactivity in 1,3-dipolar cycloadditions for advanced drug development.

The Mesoionic Paradigm: Electronic Structure & Causality

Sydnones are pseudo-aromatic heterocycles characterized by a delocalized positive charge shared across the five annular atoms, which is electrostatically balanced by a negative charge localized on the exocyclic enolate-like oxygen[1]. Because no single covalent structure can adequately describe this system, it exists as a highly polarizable resonance hybrid[2].

For N-(o-Tolyl)-sydnone , the presence of the ortho-methyl group on the N-phenyl ring introduces a critical structure-activity modulation:

  • Steric Decoupling: The bulky ortho-methyl group creates a severe steric clash with the sydnone core. Causality: This steric hindrance forces the aryl ring out of coplanarity with the oxadiazole ring. By breaking the extended π-conjugation, the mesoionic dipole becomes highly localized[3].

  • Enhanced Reactivity: The localized dipole increases the electron density at the C4 position. The C4 proton is remarkably acidic (pKa ~18), making the ring highly reactive toward electrophilic attack and an exceptional 1,3-dipole for cycloaddition chemistries[1].

G Core N-(o-Tolyl)-sydnone Mesoionic Core PosCharge Annular Positive Charge (Delocalized across N-N-C-C-O) Core->PosCharge Stabilizes pseudo-aromatic ring NegCharge Exocyclic Oxygen (Enolate-like Negative Charge) Core->NegCharge Highly polarizable center C4Pos C4 Position (Nucleophilic & Acidic, pKa ~18) Core->C4Pos Primary site for electrophiles Steric o-Tolyl Group (Steric Twist, Reduced Conjugation) Core->Steric Localizes the mesoionic dipole

Caption: Logical distribution of mesoionic charges and steric effects in N-(o-Tolyl)-sydnone.

Self-Validating Synthetic Protocol

Step 1: Preparation of N-(o-Tolyl)glycine
  • Methodology: Condense o-toluidine with neutralized chloroacetic acid in an aqueous-ethanolic solvent under reflux for 3 hours. Cool and precipitate the product[6].

  • Causality: Ethanol acts as a co-solvent to maintain the solubility of the hydrophobic o-toluidine. Neutralizing the chloroacetic acid prior to addition is critical; it prevents the premature protonation of the amine, which would otherwise kill its nucleophilicity.

Step 2: Nitrosation to N-Nitroso-N-(o-Tolyl)glycine
  • Methodology: Suspend N-(o-Tolyl)glycine (1.0 eq) in a dry organic solvent (e.g., dichloromethane). Add Isoamyl Nitrite (IAN) (1.1 eq) dropwise at 0°C[3].

  • Causality & Validation: Using IAN avoids the harsh, degradative environment of aqueous NaNO₂/HCl. Self-Validation: The reaction provides a direct visual cue—the opaque suspension clears into a homogenous solution as the soluble nitroso derivative forms, confirming complete conversion.

Step 3: Cyclodehydration to N-(o-Tolyl)-sydnone
  • Methodology: To the crude nitroso intermediate, add Trifluoroacetic Anhydride (TFAA) (1.5 eq) at 0°C, then allow the mixture to warm to room temperature[3][5].

  • Causality & Validation: TFAA is vastly superior to Acetic Anhydride (Ac₂O) for this substrate. The high electrophilicity of the trifluoroacetyl group drives the cyclization rapidly at room temperature. In contrast, Ac₂O requires heating (>90°C), which induces thermal decomposition of the newly formed mesoionic core. The product precipitates as a tan solid upon the addition of cold water[3].

G A o-Toluidine + Chloroacetic Acid B N-(o-Tolyl)glycine A->B Alkylation (Neutralization) C N-Nitroso-N-(o-Tolyl)glycine B->C Nitrosation (Isoamyl Nitrite) D N-(o-Tolyl)-sydnone C->D Cyclodehydration (TFAA, <30°C)

Caption: Step-by-step self-validating synthetic workflow for N-(o-Tolyl)-sydnone.

Physicochemical Properties & Quantitative Data

The mesoionic nature of N-(o-Tolyl)-sydnone is distinctly reflected in its spectroscopic signature. The table below summarizes the expected quantitative data for a successfully synthesized batch[2][3].

PropertyValue / ObservationAnalytical Significance
Yield 80 - 85%Indicates high efficiency of the TFAA cyclodehydration step[3].
Appearance Tan to yellow crystalline solidVisual indicator of high purity; darkening implies thermal degradation.
IR (Carbonyl Stretch) ~1730 cm⁻¹Confirms strong polarization of the exocyclic C-O bond[3].
¹H NMR (CDCl₃) δ 7.60 – 7.52 (m, Aryl), ~6.8 (s, C4-H)The downfield C4-H shift confirms the pseudo-aromatic ring current[3].
Dipole Moment ~ 6.5 - 7.0 DebyeValidates the highly separated mesoionic charge distribution[2].

Drug Development Applications: 1,3-Dipolar Cycloadditions

In medicinal chemistry, sydnones are highly valued as precursors for pyrazoles—privileged scaffolds known for their profound anti-inflammatory, antimicrobial, and anticancer activities[2][7]. N-(o-Tolyl)-sydnone acts as an excellent 1,3-dipole in Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) [5].

Protocol for CuSAC Workflow:
  • Setup: Dissolve N-(o-Tolyl)-sydnone (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water[5].

  • Catalysis: Add CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) to generate the active Cu(I) species in situ[5].

  • Observation (Self-Validation): The reaction proceeds smoothly at room temperature. The defining self-validating event is the vigorous evolution of CO₂ gas . As the cycloaddition occurs, the unstable bicyclic intermediate rapidly decarboxylates. When gas evolution ceases, the reaction is complete.

  • Causality: The Cu(I) catalyst specifically coordinates the C4 position of the sydnone and the terminal alkyne, forcing absolute regioselectivity to yield the 1,4-disubstituted pyrazole. Without copper, thermal cycloaddition yields a messy mixture of 1,3- and 1,4-isomers and requires extreme heat (>140°C), which degrades the starting materials[5].

G Sydnone N-(o-Tolyl)-sydnone (1,3-Dipole) Intermediate Cu-Sydnone-Alkyne Complex Sydnone->Intermediate Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Intermediate CuCat Cu(I) Catalyst (Ascorbate/CuSO4) CuCat->Intermediate Product 1,4-Disubstituted Pyrazole (Target Scaffold) Intermediate->Product Cycloaddition Byproduct CO2 Gas (Driving Force) Intermediate->Byproduct Decarboxylation

Caption: Copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) pathway.

Conclusion

The mesoionic character of N-(o-Tolyl)-sydnone makes it a highly versatile, albeit sensitive, synthon. By understanding the causality behind its electronic structure—specifically the steric decoupling caused by the ortho-methyl group—researchers can exploit its reactivity in CuSAC click chemistry. Employing self-validating, low-temperature synthetic protocols ensures high yields and prevents the degradation of this unique dipolar scaffold, ultimately accelerating the discovery of novel pyrazole-based therapeutics.

References

  • Title: A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives Source: ResearchGate URL: [Link]

  • Title: Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds Source: Neliti URL: [Link]

  • Title: Mesoionic sydnone derivatives: An overview Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: NOVEL SYNTHETIC DERIVATIVES OF SYDNONES AND ELUCIDATION OF BIOLOGICAL APPLICATIONS Source: Amazon AWS URL: [Link]

  • Title: A REVIEW ON SYDNONES Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Enamines and Enol-ethers: Enabling Dienophiles for Sydnone Cycloadditions Source: White Rose University Consortium URL: [Link]

  • Title: One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N-(o-Tolyl)-sydnone in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of N-(o-Tolyl)-sydnone, a mesoionic heterocyclic compound of significant interest in medicinal chemistry and materials science. As the develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the solubility characteristics of N-(o-Tolyl)-sydnone, a mesoionic heterocyclic compound of significant interest in medicinal chemistry and materials science. As the development of novel therapeutics and functional materials increasingly involves such unique molecular scaffolds, a thorough understanding of their physicochemical properties, particularly solubility, is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical considerations governing the solubility of N-(o-Tolyl)-sydnone, provides a detailed experimental protocol for its quantitative determination, and presents an illustrative analysis of its expected solubility profile in a range of common organic solvents.

Introduction to N-(o-Tolyl)-sydnone and the Significance of Its Solubility

N-(o-Tolyl)-sydnone belongs to the class of mesoionic compounds, which are dipolar, five-membered heterocyclic systems that cannot be represented by a single covalent structure.[1][2] These compounds possess delocalized positive and negative charges, leading to a unique electronic structure that imparts distinct chemical and physical properties.[3] The structure of N-(o-Tolyl)-sydnone, featuring a polar 1,2,3-oxadiazole core and a non-polar o-tolyl substituent, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

The solubility of a compound is a critical parameter in numerous scientific and industrial applications, including:

  • Drug Development: Solubility directly influences a drug candidate's bioavailability, formulation, and route of administration. Poor solubility can be a major hurdle in the development of effective therapeutics.

  • Chemical Synthesis: Understanding solubility is essential for designing reaction conditions, purification strategies (such as crystallization), and for the preparation of stock solutions for screening and analysis.

  • Materials Science: For applications in areas like organic electronics or functional polymers, the ability to dissolve and process sydnone-containing materials is crucial for device fabrication and characterization.

Given the absence of extensive published data on the solubility of N-(o-Tolyl)-sydnone, this guide provides a foundational framework for its experimental determination and interpretation.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. N-(o-Tolyl)-sydnone's molecular structure presents a fascinating case for the application of this principle:

  • The Mesoionic Core: The 1,2,3-oxadiazole ring with its exocyclic oxygen atom is inherently polar due to the delocalized charges.[3] The exocyclic oxygen carries a significant negative charge, making this part of the molecule capable of engaging in dipole-dipole interactions and potentially acting as a hydrogen bond acceptor.

  • The o-Tolyl Substituent: The ortho-tolyl group is a non-polar, aromatic hydrocarbon moiety. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.

The overall solubility of N-(o-Tolyl)-sydnone in a given solvent will be a result of the interplay between these two opposing structural features. It is expected that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely found in solvents of intermediate polarity or those that can effectively interact with both the polar and non-polar regions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that the measured solubility represents a true equilibrium state.

Materials and Equipment:

  • N-(o-Tolyl)-sydnone (solid, high purity)

  • A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of N-(o-Tolyl)-sydnone.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess N-(o-Tolyl)-sydnone to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature for 24-72 hours to reach equilibrium. prep1->equil1 Establishment of equilibrium sep1 Centrifuge the suspension to pellet undissolved solid. equil1->sep1 Separation of solid and liquid phases sep2 Filter the supernatant through a 0.22 µm PTFE syringe filter. sep1->sep2 quant1 Dilute the clear filtrate to a known concentration. sep2->quant1 Preparation for analysis quant2 Analyze the diluted sample by HPLC against a calibration curve. quant1->quant2 result result quant2->result Report Solubility (mg/mL or mol/L)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]

Detailed Procedural Steps:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

    • Add an excess amount of solid N-(o-Tolyl)-sydnone to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to a standard temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4] A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[4]

  • Quantification of Solute:

    • Prepare a stock solution of N-(o-Tolyl)-sydnone of a known concentration in a suitable solvent (one in which it is freely soluble).

    • From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Analyze the standard solutions using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature. The mobile phase composition should be optimized to achieve good peak shape and separation.

    • Accurately dilute a known volume of the clear, saturated filtrate from step 3.

    • Analyze the diluted filtrate using the same HPLC method.

    • Determine the concentration of N-(o-Tolyl)-sydnone in the filtrate by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Illustrative Solubility Profile of N-(o-Tolyl)-sydnone

SolventSolvent TypeDielectric Constant (approx.)Expected Solubility (at 25 °C)Rationale for Expected Solubility
HexaneNon-polar1.9Very LowThe high polarity of the sydnone ring is incompatible with the non-polar nature of hexane.
TolueneNon-polar (Aromatic)2.4Low to ModerateThe aromatic nature of toluene can interact favorably with the o-tolyl group, but it is not polar enough to effectively solvate the mesoionic core.
DichloromethanePolar Aprotic9.1HighDichloromethane has a moderate polarity that can solvate both the polar and non-polar regions of the molecule effectively.
Ethyl AcetatePolar Aprotic6.0Moderate to HighOffers a balance of polarity and the ability to act as a hydrogen bond acceptor for interactions with the sydnone core.
AcetonePolar Aprotic21HighIts high polarity and ability to accept hydrogen bonds make it a good solvent for the polar sydnone ring.
EthanolPolar Protic25ModerateThe hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity may be too high for optimal interaction with the non-polar tolyl group.
MethanolPolar Protic33ModerateSimilar to ethanol, but its higher polarity may further decrease its effectiveness in solvating the non-polar portion of the molecule.
WaterPolar Protic80Very LowThe large, non-polar o-tolyl group will lead to a significant hydrophobic effect, making the compound poorly soluble in water despite the polar sydnone ring.

Conclusion

The solubility of N-(o-Tolyl)-sydnone is a key parameter that dictates its utility in various scientific and industrial contexts. This guide has provided a theoretical framework for understanding its solubility based on its unique mesoionic structure. Furthermore, a detailed and robust experimental protocol, the shake-flask method, has been outlined to enable researchers to accurately determine its solubility in a range of common organic solvents. The illustrative solubility profile highlights the expected trends and provides a basis for solvent selection in practical applications. A systematic experimental investigation following the principles and methods described herein will be invaluable for the continued development and application of this important class of compounds.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Sydnone.
  • Konda Ravi Kumar, N. Hasya Harshitha, B. Sai Keerthana. (n.d.).
  • Vertex AI Search. (n.d.). Sydnone Methides: Intermediates between Mesoionic Compounds and Mesoionic N‐Heterocyclic Olefins.
  • Vertex AI Search. (n.d.). Sydnone derivatives: Part V-Synthesis and pharmacological properties of sorne novel triazolothiadiazepines.
  • Florin Albota and Michaela Dina Stanescu. (n.d.).
  • IJCRT.org. (2022). A REVIEW ON SYDNONES.
  • Smriti Pandey, Gurvinder Pal Singh. (2024). Novel Synthetic Derivatives of Sydnones and Elucidation of Biological Applications. South Asian Journal of Parasitology, 7(2), 86-97.
  • C.V.S. Subrahmanyam, K. Krishna Mohan, K. Satyanaryana. (n.d.). Solubility behaviour of 3-phenylsyndone in binary solvents.
  • MDPI. (2021).
  • ResearchGate. (2025).

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Foundational

Sydnones as 1,3-Dipoles in Cycloaddition Reactions: A Technical Guide for Advanced Synthesis

Abstract Sydnones, a unique class of mesoionic aromatic compounds, have emerged as powerful and versatile 1,3-dipoles in the realm of synthetic chemistry.[1][2] First described in 1935, their distinct electronic structur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sydnones, a unique class of mesoionic aromatic compounds, have emerged as powerful and versatile 1,3-dipoles in the realm of synthetic chemistry.[1][2] First described in 1935, their distinct electronic structure allows them to participate in [3+2] cycloaddition reactions, providing a robust pathway to pyrazole-containing heterocycles.[3][4] This guide offers an in-depth exploration of the core principles governing sydnone cycloadditions, from their fundamental structure and reactivity to advanced mechanistic considerations and their expanding applications in medicinal chemistry and bioorthogonal labeling. We will delve into the causality behind experimental design, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent chemical tool.

The Sydnone Ring: A Mesoionic Marvel

Sydnones are five-membered heterocyclic compounds belonging to the broader class of mesoionic systems.[1][3] A mesoionic compound is a stable, dipolar molecule that cannot be represented by any single covalent structure; instead, it is a resonance hybrid of multiple canonical forms.[5][6] This unique electronic configuration, with delocalized positive and negative charges across the 1,2,3-oxadiazole core, bestows upon sydnones a pseudo-aromatic character and is the very source of their reactivity.[1][3][6]

The structure is typically represented with a positive charge delocalized within the ring and a negative charge on the exocyclic oxygen atom at the C5 position.[1] This inherent dipolar nature is the key to their function as a 1,3-dipole in cycloaddition reactions.

The classical synthesis of sydnones, a method still widely employed, involves the cyclodehydration of N-substituted-N-nitroso-α-amino acids, typically using a dehydrating agent like acetic anhydride.[1][2]

Caption: General structure and key resonance form of a sydnone ring.

The Mechanism of 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful, concerted reaction between a 1,3-dipole (like a sydnone) and a dipolarophile (such as an alkene or alkyne) to form a five-membered ring.[7][8] For sydnones, this reaction typically proceeds via a [3+2] cycloaddition pathway, where the sydnone acts as a 4π-electron component and the dipolarophile provides the 2π-electron component.[7] The initial cycloadduct is often unstable and readily extrudes a molecule of carbon dioxide (CO₂) to yield a stable, aromatic pyrazole ring.[2][4][9]

Frontier Molecular Orbital (FMO) Theory Perspective

To truly understand the causality behind the reactivity and selectivity of sydnone cycloadditions, we must turn to Frontier Molecular Orbital (FMO) theory.[10][11] This model posits that the dominant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10]

In the majority of sydnone cycloadditions, the reaction is classified as a Type I cycloaddition , driven by the interaction between the HOMO of the sydnone and the LUMO of the dipolarophile .[7][12] Sydnones bearing electron-withdrawing groups can exhibit faster reaction rates, suggesting an inverse-electron-demand mechanism where the sydnone is activated toward reaction with electron-rich dipolarophiles.[13] The relative energies of these frontier orbitals dictate the reaction rate, while the orbital coefficients at the reacting centers (N2 and C4 of the sydnone) determine the regioselectivity.[12]

FMO_Interaction cluster_fmo FMO Control Sydnone Sydnone (1,3-Dipole) Cycloadduct Unstable Bicyclic Cycloadduct Sydnone->Cycloadduct [3+2] Cycloaddition HOMO HOMO Dipolarophile Alkyne (Dipolarophile) Dipolarophile->Cycloadduct LUMO LUMO Pyrazole Pyrazole Product Cycloadduct->Pyrazole Decarboxylation CO2 CO₂ Cycloadduct->CO2 Interaction HOMO-LUMO Interaction HOMO->Interaction LUMO->Interaction

Caption: FMO-controlled mechanism of sydnone-alkyne cycloaddition.

Regioselectivity: The Challenge and Solutions

A significant challenge in traditional thermal sydnone cycloadditions is the often poor regioselectivity, leading to mixtures of pyrazole isomers.[9][14] This arises from the small differences in the FMO coefficients and energy levels between the two ends of the dipole and dipolarophile. However, modern synthetic strategies have provided powerful solutions to this problem.

  • Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): The introduction of copper(II) salts can dramatically accelerate the reaction and, crucially, control the regioselectivity.[13] Mechanistic studies suggest that different copper salts can act either as a Lewis acid to activate the sydnone or promote the formation of a copper(I)-acetylide intermediate, thereby directing the cycloaddition to favor different regioisomers.[13] For instance, Cu(OTf)₂ typically yields 1,3-disubstituted pyrazoles, while Cu(OAc)₂ can favor the 1,4-disubstituted isomers.[13]

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): The use of strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN), as dipolarophiles enables the reaction to proceed under mild, physiological conditions without any metal catalyst.[14][15] The release of ring strain in the transition state provides a strong thermodynamic driving force, making the reaction extremely fast and highly regioselective. This has proven transformative for applications in bioorthogonal chemistry.[15][16]

Applications in Drug Discovery and Chemical Biology

The ability of sydnones to reliably form pyrazole scaffolds makes them exceptionally valuable in medicinal chemistry. The pyrazole core is a privileged structure found in numerous FDA-approved drugs with activities ranging from anti-inflammatory (Celecoxib) to anticancer agents.[16] Sydnone cycloadditions provide a direct and modular route to novel pyrazole libraries for drug screening.

Perhaps the most exciting recent application lies in the field of bioorthogonal chemistry . The SPSAC reaction is a premier example of a "click-and-release" strategy.[15] Its high rate, specificity, and biocompatibility allow scientists to label proteins, sugars, or other biomolecules within living cells and organisms without perturbing native biological processes.[15][16][17]

Experimental Protocol: Copper-Catalyzed Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a representative CuSAC reaction, demonstrating the control over regioselectivity. The choice of a copper(II) triflate catalyst is deliberate; it acts as a potent Lewis acid, coordinating to the sydnone and lowering its LUMO energy, thereby accelerating the desired HOMO(alkyne)-LUMO(sydnone) interaction while favoring the formation of the 1,3,5-substituted pyrazole.

Reaction: 3-Phenylsydnone with Phenylacetylene catalyzed by Cu(OTf)₂.

Materials:

  • 3-Phenylsydnone (1.0 mmol, 162.2 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Copper(II) triflate (Cu(OTf)₂; 0.1 mmol, 36.2 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Experimental_Workflow start Start setup Assemble dry glassware under Argon atmosphere. start->setup add_reagents Add 3-Phenylsydnone, Cu(OTf)₂, and Toluene to Schlenk flask. setup->add_reagents add_alkyne Add Phenylacetylene via syringe. add_reagents->add_alkyne heat Heat reaction mixture to 110°C (reflux). add_alkyne->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT. Quench with NH₄Cl (aq). Extract with Ethyl Acetate. monitor->workup purify Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify characterize Characterize product (¹H NMR, ¹³C NMR, HRMS). purify->characterize end End characterize->end

Caption: Step-by-step workflow for the CuSAC protocol.

Step-by-Step Methodology:

  • System Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and backfilled with argon gas. This ensures an inert atmosphere, preventing moisture from interfering with the copper catalyst.

  • Reagent Addition: To the flask, add 3-phenylsydnone (162.2 mg, 1.0 mmol) and copper(II) triflate (36.2 mg, 0.1 mmol). The solid reagents are added first under a positive flow of argon.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5 minutes to allow for dissolution and initial catalyst coordination.

  • Dipolarophile Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe. The slight excess of the alkyne ensures complete consumption of the limiting sydnone reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and allow the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the sydnone spot. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution to coordinate with the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,3-diphenyl-1H-pyrazole product.

Data Summary: Scope of Sydnone Cycloadditions

The versatility of the sydnone cycloaddition is a key advantage, tolerating a wide range of functional groups on both the sydnone and the dipolarophile. The following table summarizes representative outcomes, highlighting the impact of reaction conditions on regioselectivity.

EntrySydnone (R¹)Dipolarophile (R²)ConditionsProduct Ratio (A:B)Yield (%)
1PhenylPhenylacetyleneToluene, 110°C, 24h95:585
2PhenylPhenylacetyleneCu(OTf)₂, Toluene, 110°C, 4h>99:192
3PhenylPhenylacetyleneCu(OAc)₂, Toluene, 110°C, 6h5:9588
44-MeO-PhEthyl propiolateToluene, 110°C, 18h70:3075
5PhenylBCNCH₃CN, 25°C, <5 min>99:1>95

Product A refers to the 1,5-disubstituted pyrazole (for terminal alkynes); Product B refers to the 1,4-disubstituted pyrazole.

Conclusion and Future Outlook

Sydnones have transitioned from chemical curiosities to indispensable tools in modern organic synthesis. Their predictable reactivity as 1,3-dipoles, coupled with the development of catalytic and strain-promoted methods to control their cycloadditions, has unlocked efficient pathways to valuable pyrazole heterocycles. The profound impact of SPSAC in chemical biology underscores the vast potential that remains. Future research will likely focus on discovering novel sydnone scaffolds with tailored electronic properties, expanding their utility in asymmetric catalysis, and developing new bioorthogonal release systems for targeted drug delivery and advanced molecular imaging.[17]

References

  • Albota, F., & Stanescu, M. D. (2017). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie, 62(7-8), 709-724. [Link]

  • Gomila, A. S., et al. (2021). Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. JACS Au, 1(6), 791-803. [Link]

  • Gallardo-Donaire, J., et al. (2023). Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. Molecules, 28(13), 5084. [Link]

  • Kumar, K. R., et al. (2019). Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds. International Journal of Pharmaceutical Drug Analysis, 7(12), 88-95. [Link]

  • Pawar, S. S., & Vibhute, Y. B. (2022). A REVIEW ON SYDNONES. International Journal of Creative Research Thoughts (IJCRT), 10(10), a422-a431. [Link]

  • Zerbib, S., et al. (2023). Sydnone: Synthesis, Reactivity and Biological Activities. Current Medicinal Chemistry, 30(10), 1122-1144. [Link]

  • Browne, D. L., et al. (2013). Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Chemistry - A European Journal, 19(32), 10516-10523. [Link]

  • Lévesque, É., et al. (2019). Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. Angewandte Chemie International Edition, 58(40), 14269-14273. [Link]

  • Zerbib, S., et al. (2023). Sydnone: Synthesis, Reactivity and Biological Activities. Current Medicinal Chemistry, 30(10), 1122-1144. [Link]

  • Padovan, D., et al. (2011). Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. Beilstein Journal of Organic Chemistry, 7, 1494-1501. [Link]

  • Decuypère, E., et al. (2017). Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation. Chemical Communications, 53(84), 11515-11527. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Decuypère, E., et al. (2017). Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications, 53(84), 11515-11527. [Link]

  • Plougastel, L., et al. (2024). Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications, 60(21), 2870-2873. [Link]

  • Baker, W., & Ollis, W. D. (1957). Meso-ionic compounds. Quarterly Reviews, Chemical Society, 11(1), 15-29. [Link]

  • Wikipedia. (2023). Frontier molecular orbital theory. [Link]

  • Stewart, F. H. C. (1964). THE CHEMISTRY OF THE SYDNONES. Chemical Reviews, 64(2), 129-147. [Link]

  • Schmidt, A., et al. (2023). Sydnone Methides: Intermediates between Mesoionic Compounds and Mesoionic N-Heterocyclic Olefins. Chemistry - A European Journal, 29(34), e202300451. [Link]

  • Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. [Link]

  • Jmol. (n.d.). Frontier Orbital Theory in Organic Reactivity. [Link]

  • Schmidt, A., et al. (2021). Sydnone Methides—A Forgotten Class of Mesoionic Compounds for the Generation of Anionic N‐Heterocyclic Carbenes. Angewandte Chemie International Edition, 60(41), 22253-22260. [Link]

  • Spoering, R. (2015). Organic chemistry 05: Frontier molecular orbital theory. CureFFI.org. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(o-Tolyl)-sydnone in 1,3-Dipolar Cycloaddition Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: Sydnones as Versatile 1,3-Dipoles for Heterocyclic Synthesis Sydnones are a fascinating class of mesoionic heterocyclic compounds, specifically belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Sydnones as Versatile 1,3-Dipoles for Heterocyclic Synthesis

Sydnones are a fascinating class of mesoionic heterocyclic compounds, specifically belonging to the 1,2,3-oxadiazole family.[1][2] First synthesized in 1935, their unique electronic structure, which cannot be represented by a single covalent formula, imparts them with pseudo-aromatic character and significant dipolar nature.[3][4] This makes them stable, yet highly reactive, 1,3-dipoles.

The primary utility of sydnones in modern organic synthesis and drug discovery lies in their participation in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes.[5][6][7] These reactions proceed with the extrusion of carbon dioxide to yield highly substituted pyrazoles.[2][8] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with applications in oncology, inflammation, and infectious diseases.[9][10][11] The ability to reliably synthesize diverse pyrazole libraries makes the sydnone cycloaddition a cornerstone reaction for drug development professionals.

This guide focuses specifically on N-(o-tolyl)-sydnone , exploring how the electronic and steric properties of the ortho-tolyl substituent influence its reactivity and providing detailed protocols for its synthesis and application in modern cycloaddition strategies.

The Unique Profile of N-(o-Tolyl)-sydnone

The substituent at the N-3 position of the sydnone ring plays a critical role in modulating the dipole's stability and reactivity. In N-(o-tolyl)-sydnone, the ortho-methyl group on the phenyl ring introduces distinct characteristics:

  • Electronic Effects : The methyl group is weakly electron-donating through induction and hyperconjugation. This can subtly influence the energies of the frontier molecular orbitals (HOMO and LUMO) of the sydnone. In cycloadditions where the reaction is controlled by the interaction of the sydnone's LUMO with the dipolarophile's HOMO, this electron-donating effect might slightly decrease the reaction rate compared to an unsubstituted N-phenyl sydnone.[12]

  • Steric Effects : The presence of the methyl group in the ortho position introduces steric bulk near the reactive center. This can influence the approach of the dipolarophile and may affect the efficiency of metal-catalyzed reactions by hindering the coordination of the catalyst to the sydnone. However, in many strain-promoted, metal-free reactions, this steric hindrance is often negligible.

These properties make N-(o-tolyl)-sydnone an interesting substrate for studying the subtle interplay of electronics and sterics in 1,3-dipolar cycloadditions.

The Mechanism: From Sydnone to Pyrazole

The 1,3-dipolar cycloaddition of a sydnone with an alkyne is a powerful transformation that proceeds via a concerted [3+2] cycloaddition to form a bicyclic intermediate. This intermediate is unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂) to afford the final, stable pyrazole product.[13] The release of CO₂ is a strong thermodynamic driving force for the reaction, rendering it essentially irreversible.

Sydnone Cycloaddition Mechanism cluster_reactants Reactants cluster_intermediate Transition State & Intermediate cluster_products Products Sydnone N-(o-Tolyl)-sydnone (1,3-Dipole) Intermediate Bicyclic Intermediate Sydnone->Intermediate [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Retro-Diels-Alder (CO₂ Extrusion) CO2 CO₂ Intermediate->CO2

Caption: General mechanism of the sydnone-alkyne [3+2] cycloaddition.

Key Synthetic Applications & Methodologies

While traditional thermal cycloadditions require harsh conditions like high temperatures and long reaction times, modern methods have enabled these reactions to be performed under significantly milder and more controlled conditions.[6][8]

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

The introduction of a copper(I) catalyst revolutionized the sydnone-alkyne cycloaddition, particularly for terminal alkynes.[6][8][14]

  • Expertise & Causality: The Cu(I) catalyst, often stabilized by a phenanthroline ligand, coordinates to the alkyne, lowering the reaction's activation energy. This allows the reaction to proceed at much lower temperatures (e.g., 60 °C instead of >140 °C) and significantly shorter reaction times.[14] Crucially, the CuSAC reaction provides high regioselectivity, typically yielding the 1,4-disubstituted pyrazole isomer. This control is vital in drug discovery, where specific regioisomers possess distinct biological activities.

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

For applications in biological systems, the toxicity of copper catalysts is a major concern. SPSAC is a bioorthogonal "click chemistry" reaction that circumvents this issue entirely.[2][15]

  • Expertise & Causality: SPSAC utilizes a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), as the dipolarophile.[14] The high ring strain of BCN (approx. 18 kcal/mol) provides the necessary activation energy for the cycloaddition to occur rapidly at physiological temperature (37 °C) and in aqueous media, without any catalyst.[14][16] This reaction is highly specific and does not interfere with native biological functional groups, making it an exceptional tool for site-specific protein labeling, imaging, and drug delivery applications.[13][16]

Experimental Workflow cluster_synthesis Step 1: Synthesis & Preparation cluster_reaction Step 2: Bioorthogonal Ligation (SPSAC) cluster_analysis Step 3: Purification & Analysis Sydnone_Prep Synthesize & Purify N-(o-Tolyl)-sydnone Reaction_Mix Combine Sydnone & Alkyne in Aqueous Buffer (pH 7.4) Sydnone_Prep->Reaction_Mix Add to reaction Probe_Prep Prepare Strained Alkyne (e.g., BCN-Protein Conjugate) Probe_Prep->Reaction_Mix Add to reaction Incubate Incubate at 37°C Reaction_Mix->Incubate Monitor reaction Purify Purify Conjugate (e.g., SEC or Dialysis) Incubate->Purify Reaction complete Analyze Analyze Product (e.g., Mass Spec, SDS-PAGE) Purify->Analyze Validate conjugate

Caption: Typical workflow for a bioorthogonal protein labeling experiment using SPSAC.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(o-Tolyl)-sydnone

This protocol is based on the classical method of sydnone synthesis via cyclodehydration of an N-nitroso amino acid.[4]

Materials:

  • N-(o-tolyl)glycine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Nitrosation:

    • Dissolve N-(o-tolyl)glycine (1.0 eq) in water containing concentrated HCl (2.5 eq) at 0 °C (ice bath).

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour. The N-nitroso-N-(o-tolyl)glycine intermediate will often precipitate as a pale yellow solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Cyclodehydration:

    • Caution: Acetic anhydride is corrosive. Handle in a fume hood.

    • Suspend the dried N-nitroso-N-(o-tolyl)glycine (1.0 eq) in acetic anhydride (5-10 volumes).

    • Warm the mixture gently to 40-50 °C and stir until the solid dissolves and gas evolution (nitrous fumes) ceases. The solution will typically turn a darker color.

    • Stir for an additional 1-2 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker of ice water and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

    • Extract the aqueous mixture with DCM or EtOAc (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) or by recrystallization to yield pure N-(o-tolyl)-sydnone.

Protocol 2: Strain-Promoted Cycloaddition with Bicyclononyne (BCN)

This protocol describes a general procedure for a small-scale reaction, such as for labeling a BCN-modified protein.

Materials:

  • N-(o-tolyl)-sydnone (e.g., 10 mM stock in DMSO)

  • BCN-functionalized substrate (e.g., protein, small molecule) in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO (biocompatible grade)

Procedure:

  • Prepare a solution of the BCN-functionalized substrate in the desired reaction buffer.

  • Add the N-(o-tolyl)-sydnone stock solution to the substrate solution. A 5- to 20-fold molar excess of the sydnone is typically used to ensure complete conversion of the limiting substrate. The final concentration of DMSO should ideally be kept below 5% (v/v) to maintain protein integrity.

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE or mass spectrometry for proteins). Reactions are often complete within 1-4 hours.[14]

  • Upon completion, the resulting pyrazole-conjugated product can be purified from excess sydnone reagent by size-exclusion chromatography (SEC), dialysis, or spin filtration for macromolecular substrates.

Protocol 3: Kinetic Analysis by UV-Vis Spectroscopy

The cycloaddition can be monitored by observing the disappearance of the sydnone's characteristic UV absorbance. This protocol is adapted from methods used for other N-aryl sydnones.[13][14]

Materials:

  • N-(o-tolyl)-sydnone

  • Strained alkyne (e.g., BCN)

  • Spectrophotometer-compatible solvent (e.g., 1:1 Methanol/Water)

  • Quartz cuvettes

Procedure:

  • Determine the λ_max of N-(o-tolyl)-sydnone in the chosen solvent (typically around 300-320 nm for N-aryl sydnones).

  • Prepare a solution of N-(o-tolyl)-sydnone at a known concentration (e.g., 100 µM).

  • Prepare a solution of the strained alkyne at a significantly higher concentration (e.g., 1-10 mM) to ensure pseudo-first-order kinetics.

  • In a quartz cuvette, rapidly mix the sydnone solution with the alkyne solution (use at least a 10-fold excess of the alkyne).

  • Immediately begin monitoring the decrease in absorbance at the sydnone's λ_max over time.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).

  • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the alkyne: k₂ = k_obs / [Alkyne].

Quantitative Data: Comparative Reaction Kinetics

Direct kinetic data for N-(o-tolyl)-sydnone is not widely published. However, its reactivity can be estimated by comparing it to other N-aryl sydnones. The data below shows second-order rate constants for the SPSAC reaction of various sydnones with BCN.

Sydnone Substituent (at N-3)DipolarophileSolvent SystemTemp (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
N-PhenylBCN55:45 MeOH/H₂O210.054[14]
N-(p-chlorophenyl)BCN1:1 CH₃CN/H₂O250.110[17]
N-(p-methoxyphenyl)BCN1:1 CH₃CN/H₂O250.045[17]
N-(o-tolyl) (Predicted) BCN - - ~0.04 - 0.05 Expert Estimation

Rationale for Estimation: The ortho-tolyl group is weakly electron-donating, similar to the p-methoxyphenyl group, which would suggest a rate constant slightly lower than that of the unsubstituted N-phenyl sydnone. The potential for minor steric hindrance from the ortho position could also slightly disfavor the transition state, placing its expected reactivity in the range shown.

Conclusion and Future Outlook

N-(o-tolyl)-sydnone is a valuable and representative member of the N-aryl sydnone family. It serves as an effective 1,3-dipole for the synthesis of complex pyrazoles through both metal-catalyzed and strain-promoted cycloaddition reactions. The true power of this chemistry is realized in the context of bioorthogonal applications, where the ability to form stable, covalent linkages in complex biological environments opens up vast possibilities for drug development, diagnostics, and fundamental biological research.[15] Future research will likely focus on developing sydnones with even faster kinetics and fluorogenic properties, further expanding the molecular toolkit available to scientists and researchers.[5]

References

  • Wallace, S., & Chin, J. W. (2010). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science, 1(1), 37-41. Available from: [Link]

  • Svatunek, D., et al. (2014). 4-Halogeno-sydnones for fast strain promoted cycloaddition with bicyclo-[6.1.0]-nonyne. Chemical Communications, 50(74), 10792-10794. Available from: [Link]

  • Svatunek, D., et al. (2014). 4-Halogeno-sydnones for fast strain promoted cycloaddition with bicyclo-[6.1.0]-nonyne. ResearchGate. Available from: [Link]

  • Wallace, S., & Chin, J. W. (2010). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. RSC Publishing. Available from: [Link]

  • PDF available on ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • Wagner, J. A., et al. (2015). Second-order rate constants of the strain-promoted sydnone-alkyne cycloadditions (SPSAC) between sydnones PhSydH and PhSydCl with three cyclooctynes. ResearchGate. Available from: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available from: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Sydnone-Based Cycloadditions in Click Chemistry. ResearchGate. Available from: [Link]

  • LeoPARD - Technische Universität Braunschweig. (n.d.). Functionalization of Sydnones with Donor-Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. TU Braunschweig. Available from: [Link]

  • Beilstein Journals. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2013). Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications. Available from: [Link]

  • Wiley Online Library. (n.d.). Sydnone Methides: Intermediates between Mesoionic Compounds and Mesoionic N-Heterocyclic Olefins. Angewandte Chemie International Edition. Available from: [Link]

  • PubMed. (2022). Sydnone: Synthesis, Reactivity and Biological Activities. PubMed. Available from: [Link]

  • Revue Roumaine de Chimie. (n.d.). THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie. Available from: [Link]

  • MDPI. (2025). Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. MDPI. Available from: [Link]

  • ACS Publications. (2021). Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. JACS Au. Available from: [Link]

  • IJCRT.org. (2022). A REVIEW ON SYDNONES. IJCRT. Available from: [Link]

  • University of Saskatchewan. (n.d.). DEVELOPMENT OF A SYNTHETIC PROTOCOL FOR THE PREPARATION OF MONO-SUBSTITUTED N-3 FUNCTIONALIZED SYDNONES. University of Saskatchewan Harvest. Available from: [Link]

  • Beilstein Journals. (2011). Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. (2019). Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. Journal of the American Chemical Society. Available from: [Link]

  • Bentham Science. (2022). Sydnone: Synthesis, Reactivity and Biological Activities. Bentham Science. Available from: [Link]

  • Beilstein Journals. (2011). Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Grow Kudos. (n.d.). Sydnone: Synthesis, Reactivity and Biological Activities. Grow Kudos. Available from: [Link]

  • Semantic Scholar. (n.d.). Sydnone-alkyne cycloaddition: applications in synthesis and bioconjugation. Semantic Scholar. Available from: [Link]

  • IJRPC. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. PMC. Available from: [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition Between Acetylenic Dipolarophiles and Sydnone-N-ylides as Bis(1,3-dipoles). ResearchGate. Available from: [Link]

  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available from: [Link]

Sources

Application

Copper-catalyzed N-(o-Tolyl)-sydnone-alkyne cycloaddition (CuSAC) protocol

An Application Guide to the Copper-Catalyzed N-(o-Tolyl)-sydnone-Alkyne Cycloaddition (CuSAC) Protocol For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Traditional Click Chemistry The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Copper-Catalyzed N-(o-Tolyl)-sydnone-Alkyne Cycloaddition (CuSAC) Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Traditional Click Chemistry

The field of bioconjugation and drug discovery is perpetually in search of reactions that are not only efficient and high-yielding but also operate under mild, biocompatible conditions. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been a revolutionary tool, the exploration of alternative "click" reactions continues to open new avenues for molecular assembly.[1][2] Among these, the 1,3-dipolar cycloaddition of sydnones—stable, mesoionic aromatic compounds—with alkynes has emerged as a powerful strategy for the synthesis of pyrazole derivatives.[3][4]

Historically, sydnone-alkyne cycloadditions required harsh thermal conditions, limiting their utility with sensitive substrates.[5][6] The development of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) represents a significant advancement, enabling this transformation to proceed with high regioselectivity under mild conditions, thus expanding its applicability in medicinal chemistry and chemical biology.[6][7] This guide provides a detailed overview of the CuSAC protocol, with a specific focus on N-(o-Tolyl)-sydnone, explaining the mechanistic rationale behind the protocol and offering a robust, step-by-step guide for its implementation.

The CuSAC Reaction: Mechanism and Rationale

The CuSAC reaction is a [3+2] cycloaddition between a sydnone 1,3-dipole and a terminal alkyne to form a 1,4-disubstituted pyrazole, with the extrusion of carbon dioxide. The reaction's efficiency and regioselectivity are driven by the copper(I) catalyst.

The Mesoionic Nature of Sydnones

Sydnones are five-membered heterocyclic compounds that cannot be represented by a single covalent structure; they are mesoionic, meaning the positive and negative charges are delocalized within the aromatic ring.[4][8] This unique electronic structure makes them effective 1,3-dipoles for cycloaddition reactions.[9] The N-substituent, in this case, an o-tolyl group, plays a crucial role in modulating the stability and reactivity of the sydnone ring.

The Catalytic Cycle

While the precise mechanism of CuSAC is an area of active investigation, it is widely understood to proceed through a cycle analogous to the well-documented CuAAC reaction.[10][11][12] The key role of the copper(I) catalyst is to activate the terminal alkyne, making it more susceptible to cycloaddition.

The proposed catalytic cycle involves several key steps:

  • Alkyne Activation: The copper(I) catalyst coordinates with the terminal alkyne to form a copper(I)-acetylide intermediate. This step increases the nucleophilicity of the alkyne.[11]

  • Coordination: The sydnone dipole coordinates to the copper center.

  • Cycloaddition: A concerted or stepwise [3+2] cycloaddition occurs between the activated alkyne and the sydnone.

  • Ring Contraction & Re-aromatization: The resulting intermediate undergoes rearrangement and loses CO₂, a thermodynamically favorable step, to form the stable pyrazole ring.

  • Catalyst Regeneration: The pyrazole product is released, regenerating the active Cu(I) catalyst for the next cycle.

CuSAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H⁺ Pyrazole 1,4-Disubstituted Pyrazole Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_I Metallacycle Copper-Coordinated Cycloadduct Cu_Acetylide->Metallacycle + Sydnone Sydnone N-(o-Tolyl)-sydnone Sydnone->Metallacycle Metallacycle->Cu_I - Pyrazole CO2 CO₂ Metallacycle->CO2

Caption: Proposed catalytic cycle for the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC).

The Importance of Ligands and Additives

The success of a CuSAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) catalyst. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous or aerobic environments. To mitigate this, two key components are essential:

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to reduce any Cu(II) formed back to the active Cu(I) state in situ.[13][14]

  • Copper Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate (BCS) are crucial. They stabilize the Cu(I) oxidation state, prevent catalyst precipitation, and accelerate the reaction rate.[15] In biological applications, they also sequester the copper ion, reducing its cytotoxicity.[1]

Application Notes

The CuSAC protocol is a versatile tool for creating highly substituted pyrazole cores, which are prevalent scaffolds in pharmaceuticals. Its mild conditions make it suitable for late-stage functionalization of complex molecules and for bioconjugation applications.

  • Drug Discovery: Rapidly generate libraries of pyrazole-containing compounds for screening.

  • Bioconjugation: Label proteins, nucleic acids, and other biomolecules that have been functionalized with either a sydnone or an alkyne handle.[16][17][18] The reaction is bioorthogonal, meaning it does not interfere with native biological processes.[19]

  • Materials Science: Synthesize functional polymers and materials.

The table below summarizes typical reaction parameters that serve as a validated starting point for optimization.

ParameterRecommended ValueRationale & Notes
Sydnone Concentration 10 - 100 mMHigher concentrations can accelerate the reaction but may require solvent optimization for solubility.
Alkyne Stoichiometry 1.0 - 1.5 equivalentsA slight excess of the alkyne can help drive the reaction to completion.
Copper(I) Source 1 - 10 mol%Typically from a Cu(II) precursor like CuSO₄·5H₂O, reduced in situ.[14]
Reducing Agent 5 - 20 mol%Sodium Ascorbate. Should be in excess of the copper salt to ensure a reducing environment.[13]
Ligand 1 - 10 mol%THPTA is a common choice for aqueous systems. A 1:1 to 5:1 ligand-to-copper ratio is typical.[13]
Solvent t-BuOH/H₂O, DMSO, DMFSolvent choice depends on substrate solubility. A 1:1 mixture of t-BuOH and water is a robust starting point.
Temperature Room Temp to 50 °CThe reaction often proceeds well at room temperature, but gentle heating can increase the rate.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol: Synthesis of a 1,4-Disubstituted Pyrazole

This protocol describes a general procedure for the CuSAC reaction between N-(o-Tolyl)-sydnone and a generic terminal alkyne, Propargyl alcohol, as a model substrate.

CuSAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reactants Dissolve Sydnone & Alkyne in Solvent initiate Combine Reactants prep_reactants->initiate prep_cu Prepare CuSO₄/Ligand Stock Solution add_cu Add Catalyst Premix prep_cu->add_cu prep_asc Prepare Fresh Sodium Ascorbate Solution add_asc Add Ascorbate to Initiate prep_asc->add_asc initiate->add_cu add_cu->add_asc monitor Stir & Monitor (TLC / LC-MS) add_asc->monitor quench Quench with EDTA monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: A high-level workflow diagram for the CuSAC experimental protocol.

Materials and Reagents
  • N-(o-Tolyl)-sydnone

  • Propargyl alcohol (or other terminal alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous EDTA solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vial, stir bar, and standard laboratory glassware

Step-by-Step Methodology

1. Reagent Preparation (Self-Validating System):

  • Reactant Solution: In a 10 mL reaction vial, dissolve N-(o-Tolyl)-sydnone (e.g., 0.1 mmol, 1.0 equiv) and the terminal alkyne (0.12 mmol, 1.2 equiv) in a 1:1 mixture of t-BuOH and deionized water (2 mL). Stir until fully dissolved. Causality Note: Dissolving reactants first ensures they are readily available for the catalytic reaction once initiated.

  • Catalyst Premix: In a separate microfuge tube, prepare a stock solution by dissolving CuSO₄·5H₂O (2.5 mg, 0.01 mmol, 10 mol%) and THPTA (4.4 mg, 0.01 mmol, 10 mol%) in deionized water (0.5 mL). The solution should be a light blue color. Causality Note: Premixing the copper and ligand allows for complex formation, which improves catalyst stability and efficacy.[15]

  • Reducing Agent Solution: In another microfuge tube, freshly prepare a solution of sodium ascorbate (4.0 mg, 0.02 mmol, 20 mol%) in deionized water (0.5 mL). Causality Note: Sodium ascorbate solutions can degrade over time; fresh preparation is critical for ensuring potent reducing capability.[13]

2. Reaction Initiation and Monitoring:

  • To the stirred reactant solution, add the catalyst premix via pipette.

  • Next, add the sodium ascorbate solution to initiate the reaction. A color change (e.g., to yellow or orange) may be observed, indicating the formation of the active Cu(I) species.

  • Seal the vial and stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A typical reaction may take 4-12 hours. The disappearance of the limiting reagent (sydnone) indicates completion.

3. Workup and Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA (5 mL) to the vial and stir vigorously for 30 minutes. This step chelates and removes the copper catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrazole product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized to Cu(II)).Prepare sodium ascorbate solution fresh. Degas solvents if substrates are oxygen-sensitive. Increase ascorbate concentration (up to 5 equiv).
Poor solubility of reactants.Try a different solvent system (e.g., DMSO, DMF). Gentle heating (40-50 °C) may improve solubility and reaction rate.
Impure reagents.Ensure the purity of the sydnone and alkyne starting materials.
Side Product Formation Alkyne dimerization (Glaser coupling).Ensure the system is sufficiently reducing by using an adequate excess of sodium ascorbate. Ensure proper ligand-to-copper ratio to stabilize the Cu(I)-acetylide.
Degradation of sensitive substrates.Run the reaction at a lower temperature (or room temp if heating). Ensure the pH is near neutral.
Difficulty in Purification Residual copper in the product.Ensure the EDTA quench is performed thoroughly. A wash with aqueous ammonia solution can also help remove copper salts.

Conclusion

The Copper-Catalyzed N-(o-Tolyl)-sydnone-Alkyne Cycloaddition (CuSAC) is a robust and highly efficient method for the regioselective synthesis of 1,4-disubstituted pyrazoles. By leveraging a copper(I) catalyst stabilized by ligands and a reducing agent, this protocol overcomes the limitations of traditional thermal methods, enabling the reaction to proceed under mild, biocompatible conditions. Its broad substrate scope and tolerance of various functional groups make it an invaluable tool for researchers in drug development, chemical biology, and materials science, providing a reliable and straightforward route to valuable heterocyclic structures.

Sources

Method

Application Note: N-(o-Tolyl)-sydnone as a Next-Generation Bioorthogonal Labeling Reagent

Executive Summary Bioorthogonal chemistry has fundamentally transformed molecular imaging, targeted drug delivery, and proteomics. While Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) remains a popular choice, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioorthogonal chemistry has fundamentally transformed molecular imaging, targeted drug delivery, and proteomics. While Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) remains a popular choice, it is frequently limited by the hydrophobicity of cyclooctynes and off-target background reactivity. Sydnones—a unique class of mesoionic 1,3-dipoles—have emerged as highly stable, orthogonal alternatives that undergo Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) .

Within this chemical family, N-(o-Tolyl)-sydnone offers a distinct structural advantage. By introducing an ortho-methyl substitution on the N-aryl ring, the molecule leverages steric pre-distortion to lower the activation energy of the cycloaddition. This application note details the mechanistic rationale, kinetic profiling, and self-validating protocols for utilizing N-(o-Tolyl)-sydnone in advanced bioconjugation workflows.

Mechanistic Insights: The Power of Steric Pre-Distortion

The efficacy of N-(o-Tolyl)-sydnone is rooted in its highly specific transition-state thermodynamics. To understand why this reagent outperforms standard planar dipoles, we must examine the causality behind its molecular geometry:

  • Ground-State Pre-Distortion : In an unsubstituted N-phenyl sydnone, the phenyl ring and the mesoionic sydnone core are nearly coplanar. During the [3+2] cycloaddition with a strained alkyne like bicyclo[6.1.0]nonyne (BCN), the nitrogen atom must pyramidalize, forcing the N-aryl bond to rotate out of planarity to minimize steric clashing. By installing an ortho-methyl group, N-(o-Tolyl)-sydnone is forced into a twisted conformation in its ground state. Because the molecule has already "paid" the energetic penalty for this rotation, the distortion energy ( ΔEdist​ ) required to reach the transition state is significantly reduced, thereby accelerating the reaction .

  • Irreversible Thermodynamic Driving Force : The initial cycloaddition yields a highly unstable bicyclic intermediate. This cycloadduct rapidly undergoes a retro-Diels-Alder-like fragmentation, extruding carbon dioxide (CO 2​ ) to form a highly stable pyrazole conjugate. This CO 2​ extrusion makes the reaction strictly irreversible, driving the equilibrium entirely toward the product and providing a distinct mass-shift signature for analytical validation .

SPSAC_Mechanism Sydnone N-(o-Tolyl)-sydnone (Pre-Twisted 1,3-Dipole) Cycloadduct Bicyclic Cycloadduct (Unstable Intermediate) Sydnone->Cycloadduct [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., BCN / DIBAC) Alkyne->Cycloadduct [3+2] Cycloaddition Pyrazole Stable Pyrazole (Final Conjugate) Cycloadduct->Pyrazole Retro-Diels-Alder CO2 CO2 Extrusion (Irreversible) Cycloadduct->CO2

Mechanism of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) and CO2 extrusion.

Kinetic and Thermodynamic Profiling

Selecting the correct bioorthogonal pair requires balancing reaction kinetics with biological stability. N-(o-Tolyl)-sydnone is completely inert to biological nucleophiles (thiols, amines) and stable across a wide pH range (pH 4–10).

The table below summarizes the quantitative kinetic data of sydnone derivatives compared to standard azides, illustrating the impact of strain and substitution on the second-order rate constant ( k2​ ).

DipoleDipolarophileRate Constant ( k2​ , M −1 s −1 )Mechanistic Characteristic
Aliphatic AzideBCN~0.14Standard SPAAC baseline; prone to background binding.
N-Phenyl sydnoneBCN0.054Highly stable, but exhibits slower baseline kinetics.
N-Phenyl sydnoneDIBAC0.90 – 1.46Accelerated by dibenzo-fused ring strain.
N-(o-Tolyl)-sydnone BCN ~0.12 Enhanced by ortho-twist pre-distortion.
4-Fluoro-N-phenyl sydnoneBCN> 1.0Accelerated via LUMO-lowering inductive effects.

Data synthesized from established computational and empirical kinetic studies on mesoionic dipoles,.

Experimental Workflows & Protocols

To ensure high-fidelity bioconjugation, the following protocols are designed as a self-validating system . Every critical step includes an analytical checkpoint to confirm causality and success.

Preparation of N-(o-Tolyl)-sydnone-Tagged Proteins

Objective : Covalently attach N-(o-Tolyl)-sydnone to surface-exposed lysine residues on a target antibody or protein. Causality Check : We utilize an NHS-ester derivative of the sydnone. The reaction is buffered at pH 8.3 to ensure the ϵ -amino groups of lysines are deprotonated and nucleophilic, while avoiding excessive hydrolysis of the NHS ester.

Step-by-Step Methodology :

  • Buffer Exchange : Exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a 10 kDa MWCO centrifugal filter. Adjust protein concentration to 2–5 mg/mL.

  • Reagent Preparation : Dissolve N-(o-Tolyl)-sydnone-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. Note: DMSO must be anhydrous to prevent premature NHS hydrolysis.

  • Conjugation : Add a 5- to 10-fold molar excess of the sydnone-NHS ester to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation : Rotate the mixture end-over-end at room temperature (22°C) for 2 hours.

  • Quenching & Purification : Quench unreacted NHS esters by adding 1 M Tris-HCl (pH 7.4) to a final concentration of 50 mM. Purify the tagged protein using a Zeba™ Spin Desalting Column pre-equilibrated with PBS (pH 7.4).

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

Objective : Label the sydnone-tagged protein with a BCN-functionalized fluorophore. Causality Check : The reaction is performed at 37°C. While SPAAC can often be done at room temperature, sydnone cycloadditions have a slightly higher enthalpic barrier. Mild heating to 37°C ensures complete conversion within 2–4 hours without risking thermal degradation of the protein.

Step-by-Step Methodology :

  • Reaction Setup : To the purified sydnone-tagged protein (in PBS, pH 7.4), add a 3-fold molar excess of BCN-Fluorophore (e.g., BCN-BODIPY or BCN-Cyanine).

  • Incubation : Incubate the reaction mixture at 37°C for 3 hours in the dark (to protect the fluorophore).

  • Removal of Excess Probe : Remove unreacted BCN-probe via size exclusion chromatography (SEC) or extensive dialysis against PBS.

Workflow Step1 1. Protein Tagging (NHS-Ester Coupling) Step2 2. Purification (Desalting Column) Step1->Step2 Step3 3. SPSAC Reaction (Add BCN-Probe) Step2->Step3 Step4 4. Incubation (37°C, 3 hours) Step3->Step4 Step5 5. Validation (LC-MS: -44 Da Shift) Step4->Step5

Step-by-step workflow for bioorthogonal protein labeling using N-(o-Tolyl)-sydnone.

Self-Validation & Troubleshooting

A robust protocol must validate its own success. The SPSAC reaction provides a unique, built-in analytical signature due to the extrusion of CO 2​ .

  • Validation via Intact Mass Spectrometry (LC-MS) :

    • Expected Result: Upon successful SPSAC, the mass of the protein will increase by the exact mass of the BCN-probe minus 44 Da (the mass of the extruded CO 2​ ).

    • Causality: If the mass shift includes the +44 Da, the reaction has stalled at the unstable bicyclic cycloadduct stage. This is exceptionally rare but indicates a failure of the retro-Diels-Alder step, usually caused by extreme non-physiological pH stabilizing the intermediate. The exact loss of 44 Da is a definitive, self-validating proof of a completed bioorthogonal ligation.

  • Troubleshooting Low Labeling Efficiency : If fluorescence readout or MS indicates poor labeling, the steric twist of the o-tolyl group may be clashing with the local microenvironment of the protein surface. Solution : Introduce a short PEG linker (e.g., PEG4) between the NHS ester and the N-(o-Tolyl)-sydnone core to extend the dipole away from the protein's hydration shell.

References

  • Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Fluorogenic Diarylsydnone-Alkene Photoligation: Conversion of ortho-Dual-Twisted Diarylsydnones into Planar Pyrazolines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A Clickable Bioorthogonal Sydnone‐Aglycone for the Facile Preparation of a Core 1 O‐Glycan‐Array Source: National Institutes of Health (PMC) URL:[Link]

  • 2′-Modified Thymidines with Bioorthogonal Cyclopropene or Sydnone as Building Blocks for Copper-Free Postsynthetic Functionalization of Chemically Synthesized Oligonucleotides Source: Bioconjugate Chemistry (ACS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Low yield in N-(o-Tolyl)-sydnone synthesis and how to improve it

Welcome to the technical support guide for the synthesis of N-(o-Tolyl)-sydnone. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(o-Tolyl)-sydnone. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific synthesis. We will explore the critical parameters of the reaction, troubleshoot common issues, and provide optimized protocols grounded in established chemical principles.

The synthesis of N-aryl sydnones, while classically straightforward, often presents challenges when dealing with sterically hindered substrates like N-(o-Tolyl)-glycine.[1][2] The ortho-methyl group can significantly impede the efficiency of the final cyclization step, leading to frustratingly low yields. This guide provides expert-driven insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the experimental workflow, presented in a direct question-and-answer format.

Step 1: N-Nitrosation of N-(o-tolyl)glycine
Q: My N-nitrosation step is failing or resulting in a low yield of the N-nitroso-N-(o-tolyl)glycine intermediate. What are the likely causes?

A: A low yield in the nitrosation step typically points to issues with reaction conditions, as the N-nitroso intermediate can be sensitive.[3] Here are the most common factors and solutions:

  • Improper Temperature Control:

    • Causality: The nitrosating agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This species is highly unstable at ambient temperatures and will decompose before it can effectively react with your substrate.

    • Solution: Maintain a strict temperature range of 0-5 °C throughout the entire addition of sodium nitrite solution.[4] Use an ice-salt bath for more consistent cooling.

  • Incorrect pH:

    • Causality: The rate of N-nitrosation is highly pH-dependent. The optimal pH for the nitrosation of most secondary amines is between 3 and 4.[5] If the pH is too low (<2), the concentration of the reactive, unprotonated N-(o-tolyl)glycine is significantly reduced. If the pH is too high, the formation of the active nitrosating species (N₂O₃) from nitrous acid is disfavored.[5]

    • Solution: Before adding sodium nitrite, adjust the pH of your N-(o-tolyl)glycine suspension with a small amount of concentrated acid. Monitor the pH during the reaction if possible.

  • Reagent Addition Rate:

    • Causality: Adding the sodium nitrite solution too quickly can cause localized increases in temperature and pH, leading to the decomposition of nitrous acid and potential side reactions.

    • Solution: Add the aqueous solution of NaNO₂ dropwise with vigorous stirring over a prolonged period (e.g., 1 hour) to ensure it reacts immediately upon addition while maintaining the low temperature.[4]

Workflow: Troubleshooting the N-Nitrosation Step

start Low Yield of N-nitroso Intermediate q1 Is Temperature strictly maintained at 0-5°C? start->q1 sol1 Implement ice-salt bath. Ensure constant monitoring. q1->sol1 No q2 Was pH of amine solution acidic (pH ~3) before NaNO2 addition? q1->q2 Yes sol1->q2 sol2 Adjust pH with conc. HCl before starting the reaction. q2->sol2 No q3 Was NaNO2 solution added dropwise with vigorous stirring? q2->q3 Yes sol2->q3 sol3 Slow down addition rate. Improve stirring efficiency. q3->sol3 No end Proceed to Isolation q3->end Yes sol3->end

Caption: Troubleshooting flowchart for the N-nitrosation step.

Step 2: Dehydrative Cyclization to N-(o-Tolyl)-sydnone
Q: I've successfully synthesized the N-nitroso intermediate, but the cyclization using acetic anhydride gives a poor yield (<30%). Why is this happening?

A: This is the most critical challenge for this specific molecule. The low yield is overwhelmingly due to two factors originating from your substrate's structure and the choice of reagent:

  • Steric Hindrance:

    • Causality: The ortho-methyl group on the tolyl ring physically obstructs the reaction center. For cyclization to occur, the acetic anhydride must react with the N-nitroso acid to form a mixed anhydride intermediate, which then allows for the intramolecular nucleophilic attack to close the ring.[6] The bulky methyl group hinders the approach of the anhydride, dramatically slowing down the rate of this essential first step.[1][2] For sterically demanding substrates, this can lower yields significantly.[2]

    • Visualization of Steric Hindrance:

    Caption: Steric hindrance from the ortho-methyl group.

  • Insufficient Reagent Reactivity:

    • Causality: Acetic anhydride is a moderately reactive dehydrating agent. While effective for non-hindered substrates like N-phenylglycine, its reactivity is often insufficient to overcome the high activation energy imposed by the steric hindrance of the o-tolyl group under mild conditions.[6][7]

    • Solution: Applying heat to force the reaction can lead to the degradation of both the N-nitroso intermediate and the final sydnone product, which is heat-sensitive.[7] Therefore, simply increasing the temperature is not an ideal solution.

Q: How can I dramatically improve the yield of the cyclization step?

A: The most effective solution is to switch to a more powerful dehydrating agent.

Primary Recommendation: Trifluoroacetic Anhydride (TFAA)

  • Causality: TFAA is substantially more electrophilic and reactive than acetic anhydride. This heightened reactivity allows it to overcome the steric barrier presented by the o-tolyl group efficiently, even at low temperatures.[7][8] The use of TFAA has largely superseded acetic anhydride for many sydnone syntheses due to a significantly increased rate of cyclization.[6][7]

  • Benefits:

    • Higher Yields: Drastically improves yields for sterically hindered substrates.

    • Faster Reactions: Reaction times are often reduced from many hours to less than one hour.

    • Milder Conditions: The reaction can often be run at 0 °C or room temperature, minimizing thermal degradation of the product.[6]

Dehydrating AgentTypical ConditionsRelative RateCommon Yield (Hindered Substrates)
Acetic Anhydride Room temp (24h) or Heat (1-2h)[6][9]SlowLow (<30%)[2]
Trifluoroacetic Anhydride (TFAA) 0 °C to Room Temp (1h)[6]Very FastGood to Excellent (>75%)[6][7]
Thionyl Chloride (SOCl₂) VariesFastModerate to Good[7]

Table 1. Comparison of common dehydrating agents for sydnone synthesis.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of sydnone formation using an anhydride?

A: The cyclization proceeds via a mixed anhydride intermediate. The anhydride first activates the carboxylic acid. This is followed by an intramolecular nucleophilic attack from the oxygen of the nitroso group onto the activated carbonyl carbon, leading to ring closure and subsequent elimination of water (or its equivalent).[6]

G cluster_0 Mechanism of Acetic Anhydride-Mediated Cyclization A N-nitroso-N-arylglycine C Mixed Anhydride Intermediate (Rate-limiting for hindered substrates) A->C B Acetic Anhydride B->C D Intramolecular Nucleophilic Attack C->D Ring Closure E Cyclized Intermediate D->E F Dehydration E->F G N-Aryl-sydnone F->G Elimination

Sources

Optimization

Technical Support Center: N-(o-Tolyl)-sydnone Functionalization

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the functionalization of N-(o-Tolyl)-sydnone. This document is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the functionalization of N-(o-Tolyl)-sydnone. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile mesoionic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of N-(o-Tolyl)-sydnone chemistry and overcome common experimental challenges. Our focus is on explaining the causality behind observed side reactions and offering practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the functionalization of N-(o-Tolyl)-sydnone, particularly in [3+2] cycloaddition reactions.

Issue 1: Low or No Yield in Thermal [3+2] Cycloaddition

Question: My thermal [3+2] cycloaddition reaction between N-(o-Tolyl)-sydnone and my alkyne partner is resulting in very low or no yield of the desired pyrazole product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in thermal cycloadditions involving N-(o-Tolyl)-sydnone is a common issue that can often be attributed to a combination of steric and electronic factors, as well as reaction conditions.

  • Causality - Steric Hindrance: The primary culprit is often the steric bulk of the ortho-methyl group on the tolyl substituent.[1] This group can sterically clash with the incoming dipolarophile (alkyne), significantly raising the activation energy of the transition state and thus slowing down or completely inhibiting the reaction. This effect is particularly pronounced with bulky alkynes. In some extreme cases, sydnones with bulky ortho-substituents have been shown to completely fail in cycloaddition reactions, even after prolonged heating.[1]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Standard thermal cycloadditions often require high temperatures, typically refluxing in solvents like toluene or xylene for several hours.[1] If you are not seeing product formation, consider a stepwise increase in temperature and/or extending the reaction time. However, be mindful of potential thermal decomposition of the sydnone (see Issue 3).

    • Choice of Dipolarophile: The reactivity of the alkyne is crucial. Electron-poor alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are generally more reactive in thermal cycloadditions with sydnones.[1][2] If you are using an electron-rich or sterically hindered alkyne, the reaction will likely require more forcing conditions or may not be feasible thermally.

    • Consider Alternative Cycloaddition Methods: If thermal methods fail, switching to a catalyzed or photochemical approach is recommended.

      • Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method can proceed under much milder conditions and often gives higher yields and better regioselectivity, potentially overcoming the steric barrier.[1][3]

      • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): If your application allows, using a strained alkyne (e.g., bicyclononyne, BCN) can lead to extremely fast, catalyst-free reactions at room temperature.[2][4]

      • Photochemical Cycloaddition: Irradiation can lead to the formation of a nitrile imine intermediate, which then undergoes cycloaddition.[5][6][7] This proceeds through a different mechanism that may be less sensitive to the steric hindrance of the o-tolyl group in the initial step.

Troubleshooting Workflow: Low Cycloaddition Yield ```dot

G start Low or No Yield Observed check_sterics Is the alkyne sterically bulky? start->check_sterics check_electronics Is the alkyne electron-poor? check_sterics->check_electronics No switch_alkyne Switch to a more reactive alkyne (e.g., DMAD) check_sterics->switch_alkyne Yes optimize_thermal Optimize Thermal Conditions: - Increase Temperature (e.g., xylene reflux) - Increase Reaction Time check_electronics->optimize_thermal Yes check_electronics->switch_alkyne No decomposition Monitor for Sydnone Decomposition (TLC, LC-MS) optimize_thermal->decomposition fail Still No Product optimize_thermal->fail switch_method Change Cycloaddition Strategy decomposition->switch_method Decomposition Observed success Product Formed decomposition->success No Decomposition, Yield Improves switch_alkyne->optimize_thermal cusac Try Cu(I)-Catalyzed (CuSAC) - Milder Conditions - Better Regioselectivity switch_method->cusac spsac Use Strain-Promoted (SPSAC) - Catalyst-free - Very Fast switch_method->spsac photochem Attempt Photochemical Reaction - Different Mechanism switch_method->photochem cusac->success spsac->success photochem->success

Caption: Pathways for N-(o-Tolyl)-sydnone functionalization and common side reactions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating my desired pyrazole product from the unreacted N-(o-Tolyl)-sydnone and other byproducts using column chromatography. What strategies can I employ?

Answer: This is a frequently encountered issue. Sydnone-containing compounds, including the starting material and various side products, often exhibit very similar polarities and retention factors (Rf) on silica gel, making chromatographic separation challenging.

[8]* Causality - Similar Physicochemical Properties: The mesoionic sydnone ring dominates the polarity profile of these molecules. Unless the functionalization introduces a group with vastly different properties (e.g., a highly polar or nonpolar moiety), the resulting product will likely co-elute with the starting material.

  • Troubleshooting and Alternative Strategies:

    • Drive the Reaction to Completion: The best way to avoid separating product from starting material is to consume all the starting material. Use a slight excess of the more easily removed reactant (often the alkyne) and monitor the reaction by TLC or LC-MS until the starting sydnone is gone.

    • Optimize Chromatography:

      • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., methanol or diethyl ether to a hexane/ethyl acetate system) can sometimes improve separation.

      • Different Stationary Phases: If silica gel fails, try alumina (basic or neutral) or reverse-phase chromatography (C18), as the separation mechanism is different.

    • Crystallization: Pyrazole products are often crystalline. Attempt to crystallize the product directly from the crude reaction mixture or after a rough column. This can be an excellent method for obtaining highly pure material.

    • Chemical Modification/Derivatization: As a last resort, if the product contains a suitable functional group, you can derivatize it to drastically change its polarity, perform a separation, and then cleave the derivatizing group. This is complex but can be effective.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-tolyl group specifically influence the reactivity of the sydnone?

The ortho-tolyl group has two main effects:

  • Steric Hindrance: As discussed in the troubleshooting section, the ortho-methyl group creates significant steric bulk near the C-4 position of the sydnone ring. This hinders the approach of dipolarophiles in [3+2] cycloaddition reactions, often requiring more forcing conditions compared to N-phenylsydnone. *[1] Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density of the sydnone ring. Generally, electron-rich sydnones react faster in cycloadditions. H[8]owever, for N-(o-Tolyl)-sydnone, the negative steric effect usually outweighs the positive electronic effect in thermal reactions.

Q2: Can I directly functionalize the C-4 position of N-(o-Tolyl)-sydnone without a cycloaddition?

Yes. If the C-4 position is unsubstituted (i.e., has a hydrogen atom), it is susceptible to electrophilic aromatic substitution (EAS) reactions. T[9][10]his allows for the direct introduction of various functional groups. Common EAS reactions for sydnones include:

  • Halogenation: Using reagents like N-bromosuccinimide (NBS) or dichloroiodobenzene. *[11][9] Acylation: Friedel-Crafts type acylation can introduce acyl groups. *[9][12] Formylation and Sulfonation: These have also been reported.

[10]These reactions conserve the sydnone ring and provide an alternative route to functionalized derivatives.

[12]Q3: What are the fundamental differences between thermal, photochemical, and copper-catalyzed cycloadditions for sydnones?

Method Mechanism Typical Conditions Advantages Disadvantages
Thermal Concerted [3+2] cycloaddition followed by retro-Diels-Alder extrusion of CO2.[4] High temperature (80-140°C), long reaction times (hours to days).[1] Simple setup, no catalyst needed.Harsh conditions, potential for thermal decomposition, poor regioselectivity, sensitive to sterics.
Photochemical Photofragmentation to a nitrile imine intermediate, followed by 1,3-dipolar cycloaddition.[6][7] UV irradiation (e.g., Hg lamp) at or below room temperature.Milder temperature, alternative reactivity pathway.Can lead to different side products (e.g., carbodiimides), requires specialized equipment.
Cu(I)-Catalyzed (CuSAC) Copper-mediated [3+2] cycloaddition.Room temperature or mild heating with a Cu(I) source (e.g., CuI) and ligand.Mild conditions, high yields, excellent regioselectivity, faster than thermal.[1][3] Requires a catalyst which can be sensitive to impurities (poisoning).

Q4: My reaction involves a sulfur-containing reagent and the copper catalyst seems to be inactive. What is happening?

This is likely a case of catalyst poisoning. Copper catalysts are susceptible to poisoning by various substances, which bind to the metal center and deactivate it. *[13] Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are strong poisons for many transition metal catalysts, including copper. *[13] Halogens: Halogenated compounds can also inhibit catalyst activity. *[14] Strongly Coordinating Ligands: Any molecule in your reaction mixture that can bind strongly to the copper center can act as an inhibitor.

If you suspect catalyst poisoning, you may need to increase the catalyst loading, use a more robust ligand, or pre-treat your reagents to remove the poisoning substance.

Experimental Protocols

Protocol 1: General Procedure for Thermal [3+2] Cycloaddition

This protocol provides a general starting point for the thermal reaction between N-(o-Tolyl)-sydnone and an activated alkyne like DMAD.

  • Reagent Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(o-Tolyl)-sydnone (1.0 eq) in a high-boiling anhydrous solvent (e.g., toluene or xylene, ~0.1 M concentration).

  • Reaction Setup:

    • Add the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1-1.5 eq) to the solution.

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heating and Monitoring:

    • Heat the reaction mixture to reflux (for toluene, ~110°C; for xylene, ~140°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting sydnone. Reactions can take anywhere from 2 to 24 hours. 4[1][15]. Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue. The preferred method is often recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). If necessary, perform column chromatography on silica gel, testing various solvent systems to achieve separation.

References

  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. PMC. Available at: [Link]

  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) [3 + 2]-Cycloaddition reaction of sydnones with alkynes. ResearchGate. Available at: [Link]

  • (PDF) Sydnone Photochemistry: Direct Observation of Earl's Bicyclic Lactone Valence Isomers (Oxadiazabicyclo[2.1.0]pentanones), Formation of Carbodiimides, Reaction Mechanism, and Photochromism. ResearchGate. Available at: [Link]

  • (PDF) Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. ResearchGate. Available at: [Link]

  • Sydnone Methides: Intermediates between Mesoionic Compounds and Mesoionic N‐Heterocyclic Olefins. Chemistry – A European Journal. Available at: [Link]

  • Sydnone Photochemistry: Direct Observation of Earl's Bicyclic Lactone Valence Isomers (Oxadiazabicyclo[2.1.0]pentanones), Formation of Carbodiimides, Reaction Mechanism, and Photochromism. CSIRO Publishing. Available at: [Link]

  • Origins of halogen effects in bioorthogonal sydnone cycloadditions. RSC Publishing. Available at: [Link]

  • A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives. ResearchGate. Available at: [Link]

  • THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS. Revue Roumaine de Chimie. Available at: [Link]

  • A REVIEW ON SYDNONES. IJCRT.org. Available at: [Link]

  • Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds. Neliti. Available at: [Link]

  • DEVELOPMENT OF A SYNTHETIC PROTOCOL FOR THE PREPARATION OF MONO-SUBSTITUTED N-3 FUNCTIONALIZED SYDNONES. Brock University. Available at: [Link]

  • Sydnone: Synthesis, Reactivity and Biological Activities. PubMed. Available at: [Link]

  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Semantic Scholar. Available at: [Link]

  • Functionalization of Sydnones with Donor‐Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. Technische Universität Braunschweig. Available at: [Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. Available at: [Link]

  • How Does Catalyst Poisoning Affect the Efficiency of a Catalytic Converter? Learn. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(o-Tolyl)-Sydnone Bioconjugation

Welcome to the Sydnone Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in click chemistry: the poor reactivity of N-(o-Tolyl)-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sydnone Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in click chemistry: the poor reactivity of N-(o-Tolyl)-sydnone.

While sydnones are highly stable mesoionic 1,3-dipoles that offer excellent orthogonality for bioconjugation, introducing an ortho-methyl group on the N-phenyl ring creates severe steric hindrance. This structural feature drastically alters the thermodynamics and kinetics of both Copper-Catalyzed Sydnone-Alkyne Cycloadditions (CuSAC) and Strain-Promoted Sydnone-Alkyne Cycloadditions (SPSAC). Below is a comprehensive diagnostic workflow, mechanistic FAQ, and self-validating protocols to rescue your stalled cycloadditions.

Diagnostic Workflow

SydnoneLogic Step1 Identify Cycloaddition Mode NodeCu CuSAC (Terminal Alkynes) Step1->NodeCu NodeSP SPSAC (Strained Alkynes) Step1->NodeSP MechCu Steric Blockade at N2 Hinders Cu-Acetylide Coordination NodeCu->MechCu Diagnostic MechSP Transition State Clash Between o-Tolyl and Cycloalkyne Ring NodeSP->MechSP Diagnostic SolCu Modify Catalyst Sphere: Use BPDS Ligand + Elevate Temp (60°C) MechCu->SolCu Optimization SolSP Electronic Compensation: Synthesize C4-Halogenated Sydnone (e.g., 4-Cl, 4-F) MechSP->SolSP Optimization Outcome Successful 1,4-Pyrazole Formation & CO2 Release SolCu->Outcome SolSP->Outcome

Logical troubleshooting workflow for overcoming steric hindrance in N-(o-Tolyl)-sydnone cycloadditions.

Mechanistic Troubleshooting & FAQ

Q: Why does N-(o-Tolyl)-sydnone exhibit near-zero conversion with standard terminal alkynes under typical CuAAC conditions? A: The fundamental issue lies in the divergent mechanisms of azide vs. sydnone cycloadditions. While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves coordination to the azide's substituted nitrogen, the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) strictly requires the intermediate copper(I)-acetylide complex to coordinate to the N2 atom of the mesoionic sydnone ring [[1]](). The ortho-methyl group on the N-phenyl ring of N-(o-Tolyl)-sydnone creates a rigid steric blockade directly over this N2 coordination site. Consequently, the pre-reaction complex cannot form, and the catalytic cycle stalls 2.

Q: How can I overcome this steric blockade in CuSAC workflows? A: You must modify the steric and electronic environment of the copper catalyst. Standard ligands like TBTA or THPTA are often insufficient for sterically hindered sydnones. Switching to a bathophenanthroline-based ligand, specifically Bathophenanthroline disulfonate (BPDS), in a protic solvent mixture (t-BuOH/H₂O) highly stabilizes the active Cu(I) species and facilitates N2 coordination despite the ortho-substituent 3. Elevating the temperature to 60 °C provides the necessary thermal energy to overcome the increased activation barrier ( ΔG‡ ) [[3]]().

Q: My Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) with DBCO/BCN is extremely slow. What is the mechanistic cause and how do I fix it? A: SPSAC is driven by the release of ring strain from cycloalkynes, proceeding via a thermal [3+2] cycloaddition followed by a retro-Diels-Alder elimination of CO₂ 4. The transition state requires the bulky cyclooctyne to approach the face of the sydnone. The ortho-methyl group physically clashes with the aliphatic ring of the strained alkyne. To fix this without altering your target molecule's structure, you must compensate for the steric penalty with electronic acceleration. Electrophilic halogenation of the sydnone at the C4 position (e.g., 4-Cl, 4-F) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole 5. This inverse-electron-demand acceleration increases reaction rates by 10- to 10,000-fold, easily overriding the steric hindrance 4, 6.

Quantitative Data: Kinetic Impact of C4-Modification

The following table summarizes the kinetic impact of steric hindrance and the subsequent rescue via C4-halogenation based on established literature trends.

Sydnone DerivativeAlkyne PartnerReaction TypeModification StrategyAppx. Rate Constant ( k2​ , M −1 s −1 )Mechanistic Rationale
N-Phenyl-sydnoneBCNSPSACNone (Baseline)~0.05Standard dipole-LUMO interaction
N-(o-Tolyl)-sydnoneBCNSPSACNone (Steric Clash)< 0.005Steric repulsion in transition state
N-(o-Tolyl)-4-chloro-sydnoneBCNSPSACC4-Chlorination~0.04LUMO lowering compensates for sterics 4
N-(o-Tolyl)-4-fluoro-sydnoneBCNSPSACC4-Fluorination> 1.0 (up to 10 4 )Extreme LUMO lowering via high electronegativity 6
Self-Validating Experimental Protocols
Protocol 1: High-Efficiency CuSAC for Hindered Sydnones

Principle: Utilizing a highly soluble, electron-rich ligand (BPDS) to force Cu-acetylide formation and N2-coordination despite the ortho-methyl blockade.

  • Catalyst Pre-activation: In a reaction vial, dissolve 10 mol% CuSO₄ and 20 mol% BPDS ligand in degassed H₂O. Add 20 mol% sodium ascorbate.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalyst, while BPDS stabilizes it against disproportionation.

    • Validation Checkpoint: The solution must undergo a distinct color shift from pale blue to dark orange/brown. If the solution remains blue or turns green, oxygen is present; abort and re-degas your solvents.

  • Reagent Assembly: Add 1.0 eq N-(o-Tolyl)-sydnone and 1.5 eq terminal alkyne dissolved in t-BuOH. The final solvent ratio must be 1:1 t-BuOH:H₂O.

    • Causality: The biphasic/protic nature of t-BuOH/H₂O stabilizes the highly polar transition state of the cycloaddition 3.

    • Validation Checkpoint: Ensure a homogeneous solution or fine, uniform suspension. Large aggregates will trap the catalyst. Add up to 10% DMSO if necessary to resolve aggregates.

  • Cycloaddition Execution: Seal the vial under N₂ and heat to 60 °C for 12–24 hours.

    • Causality: Thermal energy is required to overcome the steric barrier at the N2 coordination site.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Successful conversion is validated by the disappearance of the sydnone mass ( M ) and the appearance of the pyrazole mass ( M+Alkyne−44 Da ). The loss of 44 Da corresponds to the retro-Diels-Alder release of CO₂ gas, which may be visible as micro-bubbles in the solution 4.

Protocol 2: C4-Halogenation for SPSAC Acceleration

Principle: Electrophilic halogenation of the sydnone C4 position to lower the LUMO, utilizing electronic acceleration to override steric hindrance.

  • Electrophilic Halogenation: Dissolve 1.0 eq N-(o-Tolyl)-sydnone in anhydrous DMF. Add 1.2 eq N-Chlorosuccinimide (NCS) and stir at room temperature for 4 hours.

    • Causality: NCS provides an electrophilic chlorine source that selectively attacks the nucleophilic C4 position of the mesoionic ring, lowering the overall LUMO.

    • Validation Checkpoint: Analyze via TLC (Hexane/EtOAc). The C4-chlorosydnone will appear as a distinct, less polar spot compared to the starting material. Isolate via standard aqueous workup.

  • SPSAC Execution: Mix the isolated 4-chloro-N-(o-Tolyl)-sydnone (1.0 eq) with the strained alkyne (e.g., BCN, 1.1 eq) in a physiological buffer or PBS/DMSO (9:1) at 37 °C.

    • Causality: The highly electron-deficient C4-chlorosydnone undergoes rapid [3+2] cycloaddition despite the ortho-methyl steric clash 4.

    • Validation Checkpoint: Monitor via UV-Vis or LC-MS. The reaction should reach >90% completion within 2 hours. The distinct UV absorption band of the sydnone (~290 nm) will rapidly decay, confirming the destruction of the mesoionic system.

References
  • Enamines and Enol-ethers: Enabling Dienophiles for Sydnone Cycloadditions Source: White Rose eTheses Online URL
  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes Source: Beilstein Journals URL
  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction Source: Organic Chemistry Portal URL
  • Incorporation of Intracellular NanoSIMS Tracers to Oligonucleotide Conjugates via Strain Promoted Sydnone–Alkyne Cycloaddition Source: ACS Publications URL
  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions Source: PMC URL
  • Exploration of the Copper‐Catalyzed Sydnone and Sydnonimine‐Alkyne Cycloaddition Reactions by High‐Throughput Experimentation Source: ResearchGate URL

Sources

Optimization

Technical Support Center: N-(o-Tolyl)-sydnone Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for mesoionic compound handling. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mesoionic compound handling. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the unique stability profile of N-(o-Tolyl)-sydnone. Sydnones are pseudo-aromatic, highly polarized heterocycles that are exceptionally sensitive to pH extremes[1]. Understanding the causality behind their decomposition is critical for successful isolation, storage, and downstream functionalization (e.g., in cycloaddition reactions).

Mechanistic Principles of Sydnone Decomposition

N-(o-Tolyl)-sydnone features a 1,2,3-oxadiazolium-5-olate mesoionic core. Because the molecule possesses delocalized positive and negative charges, the ring acts as an electrophile at the C5 carbonyl and a nucleophile at the C4 carbon and exocyclic oxygen. This dual nature dictates its degradation pathways[1].

  • Acidic Causality (Hydrazine Formation): Under acidic conditions, protonation occurs at the exocyclic oxygen or the C4 position. This disrupts the mesoionic resonance, activating the ring toward the addition of water. Subsequent ring cleavage and decarboxylation selectively break the C-N bonds while leaving the N-N bond intact, ultimately yielding N-(o-tolyl)hydrazine[1].

  • Basic Causality (Nitroso-Glycine Regeneration): Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the electron-deficient C5 carbonyl carbon. This nucleophilic acyl substitution forces a lactone-like ring opening. The reaction simply reverts the sydnone back to its acyclic precursor, N-nitroso-N-(o-tolyl)glycine, without cleaving the N-N=O connectivity[2][3].

MechanisticPathways Sydnone N-(o-Tolyl)-sydnone (Mesoionic Core) Acidic Acidic Conditions (H+, H2O, Heat) Sydnone->Acidic Protonation at C4/O Basic Basic Conditions (OH-, H2O) Sydnone->Basic Nucleophilic Attack at C5 Carbonyl Hydrazine N-(o-Tolyl)hydrazine + CO2 + Formic Acid Acidic->Hydrazine Decarboxylation & C-N Bond Cleavage Nitroso N-nitroso-N-(o-tolyl)glycine (Ring Cleavage) Basic->Nitroso Lactone-like Ring Opening

Decomposition pathways of N-(o-Tolyl)-sydnone under acidic and basic conditions.

Diagnostic FAQs & Troubleshooting Guides

Q1: My N-(o-Tolyl)-sydnone is degrading during silica gel chromatography, resulting in poor yields. What is the cause and how do I prevent it? Cause: Standard silica gel is mildly acidic (pH ~4.5-5.5). Prolonged exposure on the column initiates premature protonation of the sydnone core, leading to partial hydrolysis into the highly polar hydrazine derivative, which irreversibly binds to the silica[1]. Solution: Neutralize your stationary phase. Pre-treat your silica gel column by flushing it with 1-2% Triethylamine (TEA) in your starting eluent before loading the sample. Alternatively, switch to neutral alumina for purification.

Q2: I am attempting a copper-catalyzed sydnone-alkyne cycloaddition (CuSAC), but I am observing a major side product instead of the desired pyrazole. Why? Cause: CuSAC reactions often utilize a base (e.g., TEA) and a reductant (e.g., sodium ascorbate). If the reaction is heated excessively under these basic conditions, the sydnone undergoes rapid alkaline hydrolysis, regenerating N-nitroso-N-(o-tolyl)glycine before the cycloaddition can take place[2]. Solution: Monitor and control the pH tightly (maintain around pH 7.5-8.0). If degradation persists, utilize a pre-formed Copper(I) catalyst (e.g., Cu(MeCN)4PF6) to accelerate the click reaction kinetics so that cycloaddition outcompetes the background basic hydrolysis.

Q3: How can I quickly verify whether my sydnone has decomposed into the hydrazine or the nitroso-glycine derivative? Cause/Validation: The two decomposition pathways yield products with distinct analytical signatures that can be used to self-validate your reaction mixtures. Solution: Perform an LC-MS analysis.

  • Intact N-(o-Tolyl)-sydnone: [M+H]+=177.1

  • Acidic decomposition (Hydrazine): [M+H]+=123.1

  • Basic decomposition (Nitroso-glycine): [M+H]+=195.1

    Additionally, the nitroso-glycine compound will exhibit a strong, broad carboxylic acid O-H stretch and a C=O stretch (~1700 cm⁻¹) in FTIR, which are completely absent in the hydrazine product.

Validated Experimental Protocols

When intentional decomposition is required (e.g., recovering the hydrazine for downstream synthesis), use the following self-validating protocols.

Protocol A: Controlled Acidic Hydrolysis to N-(o-Tolyl)hydrazine

Causality Check: Hydrazines are basic. In acidic media, they form water-soluble hydrochloride salts. Neutralization is required to extract the free base.

  • Reaction: Suspend 1.0 mmol of N-(o-Tolyl)-sydnone in 10 mL of 10% aqueous HCl.

  • Heating: Reflux the mixture at 100°C for 2 hours. The evolution of CO₂ gas will be observed as the ring cleaves.

  • Cooling & Neutralization (Critical Step): Cool the reaction to 0°C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches exactly 8.0 (verify with pH paper). Self-Validation: The solution will turn cloudy as the free hydrazine precipitates.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(o-tolyl)hydrazine.

Protocol B: Controlled Basic Hydrolysis to N-nitroso-N-(o-tolyl)glycine

Causality Check: The product is a carboxylic acid. In basic media, it exists as a water-soluble sodium carboxylate. Acidification is required to protonate the acid for organic extraction.

  • Reaction: Dissolve 1.0 mmol of N-(o-Tolyl)-sydnone in 5 mL of THF and add 5 mL of 1M aqueous NaOH.

  • Stirring: Stir at room temperature for 1 hour. Elevated temperatures are unnecessary as the C5 carbonyl is highly activated toward hydroxide attack[3].

  • Acidification (Critical Step): Cool to 0°C and carefully acidify with 1M HCl until the pH reaches 2.0. Self-Validation: A precipitate or oil will form as the carboxylic acid is protonated.

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) (3 x 10 mL).

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to recover the N-nitroso-N-(o-tolyl)glycine.

ExperimentalWorkflow Start Purified N-(o-Tolyl)-sydnone Split1 Acidic Hydrolysis (10% HCl, Reflux 2h) Start->Split1 Split2 Basic Hydrolysis (1M NaOH, RT 1h) Start->Split2 WorkupA Cool, Neutralize to pH 8 Extract with MTBE Split1->WorkupA WorkupB Acidify to pH 2 Extract with EtOAc Split2->WorkupB ProductA Isolate N-(o-Tolyl)hydrazine WorkupA->ProductA ProductB Isolate N-nitroso-N-(o-tolyl)glycine WorkupB->ProductB

Experimental workflow for the controlled acidic and basic hydrolysis of N-(o-Tolyl)-sydnone.

Quantitative Data Summary

Use the table below to rapidly cross-reference expected outcomes and analytical targets during troubleshooting.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents 10% HCl (aq)1M NaOH (aq) / THF
Temperature & Time 100°C (Reflux), 2 hours20°C (Room Temp), 1 hour
Primary Mechanism Protonation DecarboxylationNucleophilic Acyl Substitution
Bonds Cleaved C-N, C-O, C-CC-O (Lactone-like ring opening)
Primary Product N-(o-Tolyl)hydrazineN-nitroso-N-(o-tolyl)glycine
Byproducts CO₂, Formic AcidNone
Target LC-MS [M+H]+ 123.1 m/z195.1 m/z
Workup Requirement Neutralize to pH 8 before extractionAcidify to pH 2 before extraction

References

  • Chemistry Of Mesoionic Sydnones As Versatile Heterocyclic Compounds - Neliti Source: neliti.com URL:[1]

  • THE CHEMISTRY OF THE SYDNONES - ResearchGate Source: researchgate.net URL:[2]

  • N-Phenylsydnone - Organic Syntheses Procedure Source: orgsyn.org URL:[3]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Welcome to the technical support guide for optimizing the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) using N-(o-Tolyl)-sydnone. This document is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) using N-(o-Tolyl)-sydnone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Fundamental Principles & Catalyst Selection

The cycloaddition of sydnones with alkynes is a powerful method for synthesizing pyrazoles, a scaffold of significant interest in medicinal chemistry.[1] While this reaction can occur thermally, copper catalysis dramatically reduces reaction times and temperatures.[2] Unlike the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of the copper promoter in CuSAC with N-(o-Tolyl)-sydnone has a profound and direct impact on the regiochemical outcome of the pyrazole product.

The key to success lies in understanding that different copper salts engage in distinct mechanistic pathways. This choice is the most critical parameter for controlling regioselectivity.

Mechanism & Regioselectivity Control

The regioselectivity of the CuSAC reaction is not determined by a ligand, as is common in many catalytic processes, but by the copper salt's counter-ion. This dictates whether the reaction proceeds via Lewis acid activation of the sydnone or through the formation of a copper(I)-acetylide intermediate.

  • Path A: Lewis Acid Activation (for 1,3-Disubstituted Pyrazoles): Copper(II) triflate (Cu(OTf)₂) acts as a Lewis acid, coordinating to the exocyclic oxygen of the sydnone. This activation lowers the energy barrier for the cycloaddition, promoting the formation of the 1,3-disubstituted pyrazole.[2]

  • Path B: Copper Acetylide Formation (for 1,4-Disubstituted Pyrazoles): Copper(II) acetate (Cu(OAc)₂) undergoes an in situ reduction to a catalytically active Cu(I) species, facilitated by the alkyne (via Glaser coupling).[2] This Cu(I) then reacts with the terminal alkyne to form a copper acetylide, which is the key reactive intermediate. This pathway is analogous to the standard CuAAC mechanism and leads selectively to the 1,4-disubstituted pyrazole.[2][3]

CuSAC_Mechanistic_Pathways cluster_top Reactants cluster_pathA Pathway A: 1,3-Pyrazole cluster_pathB Pathway B: 1,4-Pyrazole Sydnone N-(o-Tolyl)-sydnone CuOTf2 Cu(OTf)₂ Sydnone->CuOTf2 Coordinates Product14 1,4-Disubstituted Pyrazole Sydnone->Product14 Cycloaddition Alkyne Terminal Alkyne (R-C≡C-H) Product13 1,3-Disubstituted Pyrazole Alkyne->Product13 Cycloaddition CuOAc2 Cu(OAc)₂ Alkyne->CuOAc2 Reduces CuAcetylide Cu(I)-Acetylide Formation Alkyne->CuAcetylide ActivatedSydnone Lewis Acid Activation of Sydnone CuOTf2->ActivatedSydnone ActivatedSydnone->Product13 Cycloaddition CuI_Intermediate In-situ Reduction to Cu(I) CuOAc2->CuI_Intermediate CuI_Intermediate->CuAcetylide CuAcetylide->Product14 Cycloaddition

Caption: Mechanistic divergence in CuSAC based on the copper salt.
Catalyst Selection Summary

The choice of catalyst is the primary tool for directing the reaction towards the desired pyrazole isomer.

Catalyst SystemPredominant ProductMechanistic PathwayKey Considerations
Cu(OAc)₂ 1,4-Disubstituted PyrazoleCu(I)-Acetylide FormationRequires in situ reduction of Cu(II) to Cu(I). The reaction may show an induction period. Analogous to standard "click" chemistry.[2]
Cu(OTf)₂ 1,3-Disubstituted PyrazoleLewis Acid ActivationFunctions as a Lewis acid promoter. Does not require a redox step. Sensitive to moisture due to the hygroscopic nature of Cu(OTf)₂.[2]
Cu(I) Salts (e.g., CuI) 1,4-Disubstituted PyrazoleCu(I)-Acetylide FormationDirectly uses the active Cu(I) oxidation state. Highly sensitive to air/oxygen, which oxidizes it to inactive Cu(II).[3][4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the CuSAC reaction with N-(o-Tolyl)-sydnone.

Q1: My reaction yield is very low or the reaction has failed completely. What are the primary causes?

This is the most common issue and typically points to the deactivation of the copper catalyst or problems with the reagents.

  • Probable Cause 1: Copper Catalyst Oxidation. For reactions proceeding via the Cu(I)-acetylide pathway (using Cu(OAc)₂ or a Cu(I) salt), the active Cu(I) species is highly susceptible to oxidation to inactive Cu(II) by dissolved oxygen.[4]

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas or through freeze-pump-thaw cycles. If using a Cu(II) precursor like CuSO₄ or Cu(OAc)₂, the addition of a reducing agent like sodium ascorbate (prepare the solution fresh) is essential to generate and maintain the Cu(I) state.[3][4]

  • Probable Cause 2: Inactive Catalyst (Lewis Acid Pathway). If using Cu(OTf)₂ for the 1,3-pyrazole, its activity as a Lewis acid can be compromised by moisture or strongly coordinating impurities in the solvent or reagents.

    • Solution: Use anhydrous solvents and ensure N-(o-Tolyl)-sydnone and the alkyne are pure and dry. Cu(OTf)₂ is hygroscopic and should be handled in a glovebox or under a dry, inert atmosphere.

  • Probable Cause 3: Reagent Instability. While sydnones are generally stable, some substituted alkynes or other functional groups in the molecules may be unstable under the reaction conditions.

    • Solution: Verify the purity and integrity of your starting materials using techniques like NMR or LC-MS before starting the reaction.

Q2: I am getting a mixture of 1,4- and 1,3-pyrazole regioisomers. How can I improve selectivity?

Poor regioselectivity is almost always due to using an inappropriate copper source or having impurities that create mixed catalytic pathways.

  • Probable Cause: Incorrect catalyst choice or cross-contamination. For example, using a general-purpose copper source like copper(II) sulfate with a non-coordinating counterion might allow both Lewis acid activation and (slower) reduction pathways to occur simultaneously.

    • Solution: To exclusively obtain the 1,4-disubstituted pyrazole , use Cu(OAc)₂ or a Cu(I) salt like CuI with a reducing agent (if starting from Cu(II)) and a suitable ligand.[2] To exclusively obtain the 1,3-disubstituted pyrazole , use high-purity Cu(OTf)₂ under anhydrous conditions.[2] Avoid using mixtures of copper salts.

Q3: My reaction is extremely slow, even though I see some product forming. How can I accelerate it?

Slow reaction kinetics can be due to suboptimal conditions or insufficient catalyst activity.

  • Probable Cause 1: Low Temperature. Sydnone cycloadditions, even when catalyzed, may require thermal energy to proceed at a reasonable rate.[2]

    • Solution: Gradually increase the reaction temperature. For many sydnone-alkyne cycloadditions, temperatures between 50-80 °C are effective. Monitor the reaction for potential degradation of starting materials at higher temperatures.

  • Probable Cause 2: Lack of an Accelerating Ligand (for 1,4-isomer synthesis). While not strictly required, ligands can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the rate-limiting steps of the catalytic cycle.[5][6][7]

    • Solution: For the Cu(OAc)₂ or Cu(I) mediated synthesis of 1,4-pyrazoles, consider adding a nitrogen-based ligand. Tris(triazolylmethyl)amine (TTTA) derivatives or simple tertiary amines can be effective.[5][6] The optimal ligand-to-copper ratio must be determined empirically, as excess ligand can sometimes be inhibitory.[4][7]

Q4: I am observing a significant amount of a side product that appears to be from alkyne homocoupling (Glaser coupling). How do I prevent this?

Glaser coupling is a classic side reaction in copper-catalyzed alkyne chemistry, promoted by oxygen.

  • Probable Cause: Presence of oxygen in the reaction mixture. Oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate, consuming the alkyne and deactivating the catalyst.

    • Solution: This reinforces the critical need for rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere.[4] Ensure your inert gas line is functioning correctly and that all solvents have been properly degassed. The use of a slight excess of a reducing agent like sodium ascorbate can also help suppress this pathway by keeping the copper in its +1 oxidation state.[3]

Section 3: Frequently Asked Questions (FAQs)

  • What is the primary difference between CuSAC (Sydnone-Alkyne) and CuAAC (Azide-Alkyne) reactions? The most significant difference is the dipole used and the product formed. CuAAC uses an azide as the 1,3-dipole to form a 1,2,3-triazole ring.[3] CuSAC uses a sydnone as the 1,3-dipole to form a pyrazole ring.[2] Critically, the regioselectivity in CuSAC can be switched by simply changing the copper salt's counterion, a feature not present in the standard CuAAC reaction.[2]

  • Can I use a single-atom catalyst (SAC) for this reaction? Copper single-atom catalysts (Cu-SACs) are an emerging class of heterogeneous catalysts that have shown high efficiency for CuAAC reactions.[8] Their application in sydnone cycloadditions is less explored but highly promising. A Cu-SAC could potentially offer high stability, recyclability, and unique reactivity due to the defined coordination environment of the copper atom.[8] Researchers interested in this area should focus on the interaction between the support material, which acts as a solid-state ligand, and the copper center.

  • Do I always need a ligand? Not necessarily. For the synthesis of the 1,3-pyrazole using Cu(OTf)₂, no additional ligand is required as the mechanism does not rely on a Cu(I)-acetylide intermediate stabilized by ligands.[2] For the 1,4-pyrazole pathway, the reaction can proceed without a ligand, but adding one often improves the reaction rate, yield, and reproducibility by stabilizing the active Cu(I) species.[5][6][9]

Section 4: Optimized Experimental Protocol

This section provides a representative protocol for the synthesis of a 1,4-disubstituted pyrazole, which is often the desired outcome in bioorthogonal and medicinal chemistry applications.

CuSAC_Protocol_Workflow prep prep reac reac work work anal anal A 1. Reagent Preparation - N-(o-Tolyl)-sydnone (1.0 eq) - Terminal Alkyne (1.1 eq) - Cu(OAc)₂ (0.1 eq) - Degassed Solvent (e.g., Toluene) B 2. Vessel Setup - Use oven-dried Schlenk flask - Equip with stir bar A->B C 3. Inert Atmosphere - Purge flask with Argon/N₂ for 15 min B->C D 4. Reagent Addition - Add sydnone, alkyne, and Cu(OAc)₂ - Add degassed solvent via cannula/syringe C->D E 5. Reaction - Heat to 60-80 °C with stirring - Monitor by TLC/LC-MS D->E F 6. Quench & Workup - Cool to RT - Dilute with EtOAc - Wash with aq. NH₄Cl, then brine E->F G 7. Isolation - Dry organic layer (Na₂SO₄) - Concentrate in vacuo F->G H 8. Purification & Analysis - Purify by column chromatography - Characterize (NMR, HRMS) G->H

Caption: General experimental workflow for CuSAC.
Step-by-Step Methodology: Synthesis of 1-(o-Tolyl)-4-Phenyl-1H-pyrazole
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(o-Tolyl)-sydnone (1.0 mmol, 1.0 eq.), copper(II) acetate (0.1 mmol, 0.1 eq.), and phenylacetylene (1.1 mmol, 1.1 eq.).

  • Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 10 mL of degassed toluene via a syringe.

    • Scientist's Note: Toluene is a good choice, but other solvents like DMF or DMSO can be used depending on substrate solubility. Ensure they are rigorously degassed.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. A color change (often to a yellow or brown suspension) may be observed, indicating the formation of copper acetylide species.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting sydnone is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by a wash with brine (1 x 15 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 1-(o-Tolyl)-4-phenyl-1H-pyrazole.

References

  • Comas-Barceló, J., Foster, R. S., Fiser, B., Gómez-Bengoa, E., & Harrity, J. P. A. (2015). Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Chemistry – A European Journal, 21(8), 3257-3263. [Link]

  • Collet, F., et al. (2024). Exploration of the Copper-Catalyzed Sydnone and Sydnonimine-Alkyne Cycloaddition Reactions by High-Throughput Experimentation. Chemistry – A European Journal, 30(2), e202302713. [Link]

  • Collet, F., et al. (2024). Exploration of the Copper-Catalyzed Sydnone and Sydnonimine-Alkyne Cycloaddition Reactions by High-Throughput Experimentation. PubMed, 30(2). [Link]

  • Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]

  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • López-De-Luzuriaga, J. M., et al. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catalysis, 12(5), 2939–2951. [Link]

  • Li, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(1), 130-139. [Link]

  • Kuang, G. C., et al. (2012). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 134(29), 12112–12124. [Link]

  • Comas-Barceló, J., et al. (2015). Cu-promoted sydnone cycloadditions of alkynes: scope and mechanism studies. Semantic Scholar. [Link]

  • Pluta, R., et al. (2017). Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation. Request PDF. [Link]

  • Tron, G. C., et al. (2008). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Request PDF. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1345-1361. [Link]

  • Brulé, E., & Taran, F. (2016). Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications, 52(1), 12-23. [Link]

  • Svatunek, D., & Mikula, H. (2020). Sydnone-Based Cycloadditions in Click Chemistry. ResearchGate. [Link]

  • Grillaud, M., & Nativi, C. (2022). A Clickable Bioorthogonal Sydnone-Aglycone for the Facile Preparation of a Core 1 O-Glycan-Array. European Journal of Organic Chemistry, 2022(24), e202200371. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(o-Tolyl)-sydnone Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize ortho-substituted N-arylsydnones. While sydnones are highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize ortho-substituted N-arylsydnones. While sydnones are highly versatile mesoionic dipoles used for synthesizing pyrazoles and complex organometallic ligands, the introduction of an ortho-methyl group—as seen in N-(o-tolyl)sydnone—drastically alters their reaction kinetics.

The steric bulk of the ortho-substituent forces the N-aryl ring out of coplanarity with the sydnone core. This twisted conformation creates significant steric shielding along the N3–C4 reaction axis, impeding both 1,3-dipolar cycloadditions and transition-metal-catalyzed cross-couplings. This guide addresses the root causes of these bottlenecks and provides field-proven, self-validating protocols to overcome them.

Troubleshooting Guide: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Q: Why does my CuSAC reaction stall when using N-(o-Tolyl)-sydnone, even though N-phenylsydnone reacts quantitatively at room temperature?

A: The CuSAC reaction relies on the formation of a copper-acetylide intermediate that must closely approach the sydnone's N3–C4 bond to initiate the 1,3-dipolar cycloaddition. In N-(o-tolyl)sydnone, the ortho-methyl group physically blocks this trajectory. reveal that the distance between the alkyne's β-carbon and the sydnone's C4 position in the transition state is typically less than 2.1 Å[1]. The ortho-methyl group creates a severe steric clash at this proximity, exponentially increasing the activation barrier.

The Solution: You must increase the electrophilicity of the copper complex and provide sufficient thermal energy to surpass the elevated activation barrier. Transitioning from ligand-free conditions to a highly coordinating ligand like 1,10-phenanthroline stabilizes the Cu(I) species at elevated temperatures, driving the cycloaddition to completion without degrading the mesoionic core[2].

Protocol 1: Optimized CuSAC for Hindered Sydnones
  • Reagent Assembly: In an oven-dried Schlenk tube under an inert atmosphere (N2/Ar), add N-(o-tolyl)sydnone (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Catalyst Loading: Add CuSO₄·5H₂O (10 mol%) and 1,10-phenanthroline (10 mol%). Causality Note: The rigid bidentate structure of phenanthroline prevents catalyst aggregation and maintains Cu(I) stability against the steric repulsion of the o-tolyl group.

  • Reduction: Add sodium ascorbate (20 mol%) to generate the active Cu(I) species in situ.

  • Reaction: Suspend the mixture in a degassed solvent system of H₂O/t-BuOH (1:1, v/v). Heat the reaction to 70 °C for 12–18 hours.

    • Self-Validation Check: Within 30 minutes of heating, the reaction mixture must transition from a pale suspension to a deep brick-red/brown solution. This color shift confirms the successful formation of the active Cu-phenanthroline-acetylide complex. If the solution remains pale, the Cu(II) has not been properly reduced; add an additional 5 mol% of sodium ascorbate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% NH₄OH to strip the copper salts, dry over MgSO₄, and concentrate.

CuSAC_Pathway A N-(o-Tolyl)sydnone + Terminal Alkyne C Cu-Acetylide Intermediate A->C Base / Solvent B Cu(I) Catalyst + Phenanthroline B->C Activation D Steric Clash Zone (N3-C4 ortho-Me) C->D Dipolar Cycloaddition E 1,4-Disubstituted Pyrazole D->E Overcome via Thermal Energy

Fig 1: CuSAC pathway illustrating the steric bottleneck at the N3-C4 axis and its resolution.

Troubleshooting Guide: Palladium-Catalyzed C4-Arylation

Q: I am observing high rates of protodehalogenation and unreacted starting material during the C4-arylation of N-(o-Tolyl)-sydnone. How can I drive the conversion?

A: The C4-arylation of sydnones typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The ortho-methyl group restricts the rotation of the N-aryl ring, preventing the sydnone from adopting the planar conformation required for optimal coordination with standard palladium-phosphine complexes (e.g., Pd(PPh₃)₄). This steric impedance drastically slows down the transmetalation and reductive elimination steps, allowing side reactions like protodehalogenation and homocoupling to dominate.

The Solution: You must utilize a sterically demanding but highly flexible, electron-rich biaryl phosphine ligand, such as XPhos. XPhos creates a large, protective binding pocket around the palladium center that accommodates the twisted o-tolyl ring while accelerating reductive elimination. Furthermore, utilizing provides the localized kinetic energy required to force the coupling without bulk solvent interference, preventing solvent-mediated side reactions[3].

Protocol 2: Mechanochemical C4-Arylation using XPhos
  • Reagent Assembly: To a screw-top ZrO₂ milling jar, add N-(o-tolyl)sydnone (1.0 equiv), aryl iodide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) as the base.

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Causality Note: The electron-rich dicyclohexylphosphine moiety of XPhos facilitates rapid oxidative addition, while its bulky triisopropylphenyl ring forces the palladium centers close together, accelerating the otherwise hindered reductive elimination step.

  • Milling Setup: Add a single ZrO₂ milling ball (10 mm diameter). Seal the jar tightly with Parafilm to prevent atmospheric moisture ingress.

  • Activation: Mill the mixture at 30 Hz for 2.5 hours.

    • Self-Validation Check: Pause the mill at 30 minutes and perform a TLC check (Hexanes/EtOAc 7:3). You should observe approximately 50% conversion to the product[3]. If conversion is <10%, verify the integrity of your Pd(OAc)₂ source. Continue milling until the starting material spot is completely consumed.

  • Purification: Extract the resulting solid paste with EtOAc and water. Wash the organic layer with brine, dry over MgSO₄, and purify via short-pad silica gel chromatography.

C4_Arylation S N-(o-Tolyl)sydnone + Aryl Iodide CMD C-H Activation (CMD Pathway) S->CMD Pd Pd(OAc)2 + XPhos (Bulky Ligand) Pd->CMD Overcomes ortho-Me Twist TM Transmetalation & Reductive Elimination CMD->TM P C4-Aryl-N-(o-Tolyl)sydnone TM->P High Yield

Fig 2: Palladium-catalyzed C4-arylation workflow overcoming restricted rotation via XPhos.

Quantitative Data Summary

The table below summarizes the critical impact of ligand selection and activation methods on the functionalization of sterically hindered N-(o-tolyl)sydnones compared to unhindered substrates.

Reaction TypeSubstrateCatalyst / Ligand SystemReaction ConditionsConversion / Yield
CuSAC N-Phenylsydnone (Control)CuSO₄ / NoneH₂O/t-BuOH, RT, 12h>95%
CuSAC N-(o-Tolyl)sydnoneCuSO₄ / NoneH₂O/t-BuOH, RT, 12h<5% (Stalled)
CuSAC N-(o-Tolyl)sydnoneCuSO₄ / 1,10-Phenanthroline H₂O/t-BuOH, 70 °C, 12h88%
C4-Arylation N-(o-Tolyl)sydnonePd(OAc)₂ / PPh₃Solution (DMF), 100 °C22% (High byproducts)
C4-Arylation N-(o-Tolyl)sydnonePd(OAc)₂ / XPhos Mechanochemical, 30 Hz, 2.5h>99%

References

  • Investigation of the Scope and Regiochemistry of Alkynylboronate Cycloadditions with Sydnones. Journal of the American Chemical Society. Available at:[Link]

  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • A mechanochemical approach to the synthesis of sydnones and derivatives. Faraday Discussions (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-Aryl Sydnones: A Superior Alternative to Azides in Catalyst-Free Bioorthogonal Chemistry

In the intricate landscape of chemical biology and drug development, the ability to perform specific chemical transformations within a living system—without interfering with its native processes—is paramount. This princi...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of chemical biology and drug development, the ability to perform specific chemical transformations within a living system—without interfering with its native processes—is paramount. This principle, known as bioorthogonal chemistry, has revolutionized how we visualize, track, and manipulate biomolecules in real-time.[1][2] For years, the azide has been a cornerstone of this field, particularly in the widely adopted Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] However, as the demand for faster kinetics and greater efficiency grows, a class of mesoionic compounds, specifically N-aryl sydnones like N-(o-Tolyl)-sydnone, is emerging as a powerful and, in many cases, superior alternative.

This guide provides an in-depth comparison of N-aryl sydnones and azides for bioorthogonal applications. We will delve into the mechanistic underpinnings, present comparative kinetic data, and offer detailed experimental protocols to equip researchers with the knowledge to leverage this next-generation bioorthogonal tool.

The Incumbent: Azide-Alkyne Cycloaddition

The azide's utility is rooted in its [3+2] cycloaddition with an alkyne to form a stable triazole linkage. Two main variants of this reaction exist:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as "click chemistry," this reaction is highly efficient and boasts fast kinetics. Its primary drawback, however, is the requirement of a copper(I) catalyst, which exhibits significant cytotoxicity, limiting its application in living organisms.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper's toxicity, SPAAC was developed, utilizing strained cyclooctynes (e.g., BCN, DIBAC, DBCO). The ring strain of the alkyne drives the reaction forward without a catalyst, making it truly bioorthogonal and suitable for in vivo studies.[3][4] The trade-off is often slower reaction kinetics compared to CuAAC.[3]

While SPAAC has been a workhorse in the field, its sometimes-sluggish reaction rates can be a limiting factor, especially when dealing with low-concentration biomolecules or when rapid labeling is required. This kinetic ceiling has paved the way for alternatives.

The Challenger: Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)

Sydnones are stable, aromatic mesoionic 1,3-dipolar compounds that react with strained alkynes in a catalyst-free manner, a reaction termed Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC).[5][6][7]

Mechanism of Action

The SPSAC reaction is a two-step process:

  • A [3+2] cycloaddition between the sydnone and the strained alkyne forms an unstable bicyclic intermediate.

  • This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing carbon dioxide (CO₂) and forming a stable, fluorescent pyrazole product.[5][8]

This irreversible loss of CO₂ is a key thermodynamic driving force that contributes to the reaction's efficiency. The N-substituent on the sydnone ring plays a crucial role in tuning its reactivity, with aryl groups, such as o-tolyl, often conferring excellent stability and reaction kinetics.

G cluster_0 A) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 B) Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) Azide R1-N₃ (Azide) Triazole Triazole Product Azide->Triazole + Sydnone N-(o-Tolyl)-Sydnone Alkyne R2-Cyclooctyne (Strained Alkyne) Intermediate Bicyclic Intermediate Sydnone->Intermediate + S_Alkyne R-Cyclooctyne (Strained Alkyne) Pyrazole Pyrazole Product Intermediate->Pyrazole Retro-Diels-Alder CO2 CO₂ Intermediate->CO2 +

Caption: Comparative reaction mechanisms of SPAAC and SPSAC.

Quantitative Comparison: N-Aryl Sydnone vs. Azide

The primary advantage of N-aryl sydnones over azides lies in their reaction kinetics. Studies have shown that N-aryl sydnones, particularly those with electron-withdrawing groups, can exhibit significantly faster reaction rates with strained alkynes than typical azides.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)
Dipole AzideN-Aryl Sydnone
Reaction Partner Strained Alkyne (e.g., BCN, DIBAC)Strained Alkyne (e.g., BCN, DIBAC)
Catalyst Required NoNo
Primary Product 1,2,3-TriazolePyrazole
Byproduct NoneCarbon Dioxide (CO₂)[5]
Typical k₂ (M⁻¹s⁻¹) ~0.001 - 0.1 (aliphatic azides)0.1 - >1.0 (N-aryl sydnones)[9][10]
Key Advantage Well-established, commercially available reagents.Faster kinetics , irreversible reaction, fluorescent product.
Key Disadvantage Often slower kinetics.Newer chemistry, fewer commercial reagents.

Note: Kinetic rates (k₂) are highly dependent on the specific structures of the azide/sydnone and the strained alkyne used. For instance, N-arylchlorosydnone has been shown to be highly reactive, reaching >95% radiochemical yield in 60 minutes with DIBAC-peptides, demonstrating superiority over azides in the same system.[9] Similarly, fast reaction rates up to k=0.59 M⁻¹s⁻¹ have been observed with sydnone-modified nucleosides and cyclooctyne probes.[10]

Experimental Protocols

The trustworthiness of a bioorthogonal method is demonstrated through its reliable application. Below are validated starting protocols for utilizing N-aryl sydnones.

Protocol 1: General Protein Labeling with an N-Aryl Sydnone Probe

This protocol describes the labeling of a protein that has been functionalized with a strained alkyne (e.g., bicyclononyne, BCN) using a sydnone-conjugated probe (e.g., a fluorophore).

Causality Behind Choices:

  • Solvent: DMSO is used to dissolve the often hydrophobic sydnone probe before dilution in an aqueous buffer to prevent precipitation and ensure bioavailability.

  • Molar Excess: A 10-20 fold molar excess of the sydnone probe is used to drive the reaction to completion, ensuring that the lower-concentration protein is fully labeled.

  • Temperature: The reaction is typically performed at 37 °C to simulate physiological conditions and maximize reaction rate, though room temperature is often sufficient.

Methodology:

  • Preparation of Reactants:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the N-(o-Tolyl)-sydnone-fluorophore conjugate in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • To the protein solution, add the sydnone-probe stock solution to achieve a final molar excess of 10-20 fold over the protein. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

    • Incubate the reaction mixture at 37 °C with gentle agitation. Reaction times can vary from 30 minutes to a few hours, depending on reactant concentrations and the specific sydnone/alkyne pair.

  • Analysis and Purification:

    • The progress of the reaction can be monitored by the appearance of the fluorescent pyrazole product using SDS-PAGE with in-gel fluorescence scanning.

    • Alternatively, mass spectrometry can confirm the covalent modification of the protein.

    • Remove excess, unreacted sydnone probe using a desalting column or dialysis appropriate for the protein's molecular weight.

G A Prepare Alkyne-Modified Biomolecule in Buffer C Add Sydnone Probe to Biomolecule Solution (10-20x Molar Excess) A->C B Dissolve N-Aryl Sydnone Probe in DMSO (Stock Solution) B->C D Incubate at 37°C (30 min - 4 hours) C->D E Analyze Reaction (e.g., In-Gel Fluorescence, MS) D->E F Purify Labeled Biomolecule (e.g., Desalting Column) E->F

Caption: Workflow for bioorthogonal labeling using SPSAC.

Protocol 2: Kinetic Analysis via UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant (k₂) for the SPSAC reaction. It leverages the distinct UV-Vis absorbance of the sydnone ring, which disappears upon cycloaddition.[5] N-aryl sydnones typically have a strong absorbance maximum around 290-310 nm.

Causality Behind Choices:

  • Pseudo-First-Order Conditions: The strained alkyne is used in large excess (≥10 equivalents) so its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order model, allowing for easy calculation of the observed rate constant (k_obs).

  • Spectroscopic Monitoring: UV-Vis spectroscopy is a non-destructive and continuous method to monitor the reaction by tracking the disappearance of the sydnone reactant, providing real-time kinetic data.

Methodology:

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the N-(o-Tolyl)-sydnone.

    • Use a temperature-controlled cuvette holder set to a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a solution of the sydnone in the desired reaction solvent (e.g., PBS/acetonitrile co-solvent) at a known concentration (e.g., 50 µM).

    • Prepare a stock solution of the strained alkyne at a much higher concentration.

  • Kinetic Measurement:

    • Place the sydnone solution in the cuvette and record a baseline absorbance (A_initial).

    • Initiate the reaction by adding a volume of the concentrated alkyne stock solution to achieve a final concentration at least 10-fold higher than the sydnone (e.g., 500 µM). Mix rapidly.

    • Immediately begin recording the absorbance at the sydnone's λ_max over time until the absorbance stabilizes (A_final), indicating reaction completion.

  • Data Analysis:

    • Plot the natural log of the absorbance change (ln(A_t - A_final)) versus time (t).

    • The data should fit a linear equation (y = mx + c). The absolute value of the slope (m) is the observed rate constant, k_obs (in s⁻¹).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the alkyne (which was in excess): k₂ = k_obs / [Alkyne] .

Conclusion and Outlook

For researchers seeking to push the boundaries of bioorthogonal chemistry, N-aryl sydnones like N-(o-Tolyl)-sydnone present a compelling alternative to the traditional azide. Their key advantages—namely, catalyst-free reactivity and significantly faster kinetics compared to SPAAC—enable more efficient and rapid labeling of biomolecules in complex biological environments.[5][9] The formation of a fluorescent pyrazole product offers an additional, convenient handle for detection. While the library of commercially available sydnone reagents is still growing, the clear benefits they offer in performance make them a critical tool for advanced applications in drug development, proteomics, and in-vivo imaging.

References

  • Application Notes and Protocols: 3-Cyclohexyl-Sydnone in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) - Benchchem.
  • Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation | Request PDF.
  • Sydnone Methides—A Forgotten Class of Mesoionic Compounds for the Generation of Anionic N‐Heterocyclic Carbenes - PMC.
  • Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing).
  • Sydnone: Synthesis, Reactivity and Biological Activities - Bentham Science Publisher.
  • Sydnone-alkyne cycloaddition: applications in synthesis and bioconjugation. Semantic Scholar.
  • Kinetics of bioorthogonal conjugation between radioiodinated prosthetic groups and clickable peptides. Sydnone 6a ( ) - ResearchGate.
  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes - Beilstein Journals.
  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships - PMC.
  • (PDF) [3 + 2]-Cycloaddition reaction of sydnones with alkynes - ResearchGate.
  • Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain‐Promoted Sydnone‐Alkyne Cycloadditions - PMC.
  • Overview of Bioorthogonal Chemistry - ChemPep.
  • Bioorthogonal chemistry - Wikipedia.
  • Recent developments in bioorthogonal chemistry and the orthogonality within - Radboud Repository.
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - Radboud Repository.
  • A REVIEW ON SYDNONES - IJCRT.org.
  • Bioorthogonal Chemistry. PNAS 2003, 100, 14846.
  • THE STATE OF ART IN SYDNONES CHEMISTRY AND APPLICATIONS - Revue Roumaine de Chimie.

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Comparative

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Tolyl Sydnones

Introduction Sydnones, a fascinating class of mesoionic heterocyclic compounds, have captivated the interest of synthetic and medicinal chemists since their discovery.[1][2][3] Characterized by a 1,2,3-oxadiazolium-5-ola...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sydnones, a fascinating class of mesoionic heterocyclic compounds, have captivated the interest of synthetic and medicinal chemists since their discovery.[1][2][3] Characterized by a 1,2,3-oxadiazolium-5-olate core, these unique structures possess a delocalized positive and negative charge, rendering them pseudo-aromatic and highly dipolar.[1][3][4] This inherent electronic nature makes them valuable synthons, particularly in 1,3-dipolar cycloaddition reactions for the synthesis of pyrazoles and other complex heterocycles.[1][5][6] The reactivity of the sydnone ring is profoundly influenced by the nature of the substituent at the N-3 position.

This guide provides an in-depth comparative analysis of the reactivity of three closely related analogues: 3-(o-tolyl)sydnone, 3-(m-tolyl)sydnone, and 3-(p-tolyl)sydnone. By examining the interplay of electronic and steric effects conferred by the isomeric tolyl groups, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing these versatile building blocks in their synthetic endeavors.

The Interplay of Electronic and Steric Effects

The position of the methyl group on the N-3 aryl substituent serves as a crucial determinant of the overall reactivity of the sydnone ring. This influence can be dissected into two primary components: electronic effects (induction and resonance) and steric hindrance.

Electronic Influence of the Tolyl Group

The methyl group is a classical electron-donating group (EDG) through a combination of inductive effects and hyperconjugation. This donation of electron density to the phenyl ring, in turn, influences the electronic character of the attached sydnone moiety.

  • Para-Tolyl Sydnone : The methyl group at the para position exerts its maximal electron-donating effect on the sydnone ring. This is due to the effective transmission of electron density through both hyperconjugation and the inductive effect, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the sydnone. A higher HOMO energy generally correlates with increased reactivity in [3+2] cycloaddition reactions with electron-deficient dipolarophiles.[7][8]

  • Meta-Tolyl Sydnone : With the methyl group in the meta position, the electron-donating influence is transmitted primarily through the weaker inductive effect. Consequently, the electronic activation of the sydnone ring is less pronounced compared to the para isomer.

  • Ortho-Tolyl Sydnone : While the ortho position allows for strong electronic donation, this effect is significantly compromised by steric factors. The proximity of the methyl group to the sydnone ring forces the tolyl ring to twist out of coplanarity with the heterocyclic system.[9] This loss of planarity disrupts the π-conjugation between the two rings, thereby diminishing the electronic influence of the tolyl substituent on the sydnone core.

Steric Hindrance

The spatial arrangement of the methyl group introduces varying degrees of steric bulk around the sydnone's reactive centers (C-4 and the exocyclic oxygen).

  • Para-Tolyl Sydnone : The remote location of the methyl group results in minimal steric hindrance, comparable to that of an unsubstituted 3-phenylsydnone. This open access to the sydnone core allows for unhindered approach of reactants.

  • Meta-Tolyl Sydnone : The meta-methyl group introduces a moderate level of steric hindrance, which can slightly influence the trajectory of incoming reactants but is generally not a prohibitive factor in most reactions.

  • Ortho-Tolyl Sydnone : The ortho-methyl group imparts significant steric shielding around the N-3 and C-4 positions of the sydnone ring.[10] This steric congestion can severely impede the approach of dipolarophiles or electrophiles, leading to a dramatic reduction in reaction rates or even complete inhibition of the reaction.[11][12]

Caption: Relationship between substituent position, electronic effects, steric hindrance, and predicted reactivity.

Comparative Reactivity in Key Reactions

The combined electronic and steric profiles of the tolyl sydnones directly translate into observable differences in their chemical behavior, most notably in 1,3-dipolar cycloadditions and electrophilic substitutions.

1,3-Dipolar Cycloaddition

The Huisgen [3+2] cycloaddition is the hallmark reaction of sydnones, providing a powerful route to pyrazole heterocycles.[1][7][13] In this reaction, the sydnone acts as a cyclic azomethine imine 1,3-dipole. The reaction rate and efficiency are highly sensitive to the factors discussed above.

IsomerElectronic EffectSteric HindrancePredicted Cycloaddition ReactivityRationale
p-Tolyl ++ (Strongly Activating)+ (Minimal)Highest Favorable electronic activation and low steric hindrance lead to faster reaction rates.
m-Tolyl + (Moderately Activating)++ (Moderate)Intermediate Reactivity is primarily driven by moderate electronic activation, with some minor steric influence.
o-Tolyl - (Weakly Activating)+++ (Significant)Lowest Severe steric hindrance impedes the approach of the dipolarophile, overriding any potential electronic activation.

Experimental evidence supports this hierarchy. Studies on sterically hindered sydnones have shown that bulky substituents, particularly at the ortho position of an N-3 aryl group, can dramatically slow down or even completely prevent cycloaddition reactions. For instance, the highly sterically hindered 3-(4,6-dibromo-2-methylphenyl)-4-iodosydnone failed to react with dimethyl acetylenedicarboxylate (DMAD) even under harsh conditions (boiling xylene).[11] This demonstrates the dominant role of steric hindrance in the ortho-substituted case.

Electrophilic Aromatic Substitution (EAS) at C-4

The C-4 position of the sydnone ring is electron-rich and susceptible to electrophilic attack by reagents such as halogens, acylating agents, and nitrating agents.[3]

  • p-Tolyl and m-Tolyl Sydnones : The electron-donating nature of the tolyl group increases the nucleophilicity of the C-4 position, facilitating EAS reactions. The para isomer is expected to be slightly more reactive than the meta due to its superior electron-donating ability.

  • o-Tolyl Sydnone : The reactivity in EAS reactions is a trade-off. While the tolyl group is electronically activating, the steric bulk of the ortho-methyl group can hinder the approach of the electrophile to the C-4 position. This was observed in the iodination of 3-(2-methyl-4,6-dibromophenyl)sydnone, which required significantly more drastic reaction conditions compared to its less hindered analogue, a phenomenon attributed to steric hindering at the C-4 electrophilic center.[11]

Experimental Protocols

To facilitate the practical application of these principles, we provide standardized protocols for the synthesis of tolyl sydnones and their subsequent use in a representative cycloaddition reaction.

Protocol 1: Synthesis of 3-(p-Tolyl)sydnone

The synthesis of N-aryl sydnones is a well-established, multi-step process.[1][3]

Caption: General workflow for the synthesis of 3-(p-tolyl)sydnone.

Step 1: Synthesis of N-(p-Tolyl)glycine [14]

  • In a round-bottom flask, combine p-toluidine (1.5 equivalents), chloroacetic acid (1.0 equivalent), and sodium acetate (2.0 equivalents) dissolved in a minimal amount of water.

  • Heat the mixture on a water bath at 55 °C for 1 hour with stirring.

  • Cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a 10% aqueous solution of sodium hydroxide to remove unreacted chloroacetic acid.

  • Finally, wash with water until the filtrate is neutral. Dry the resulting white solid, N-(p-tolyl)glycine, under vacuum.

Step 2: Nitrosation

  • Suspend N-(p-tolyl)glycine in water in a flask and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Simultaneously or subsequently, add concentrated hydrochloric acid dropwise to maintain an acidic pH and generate nitrous acid in situ.

  • Stir the mixture at 0-5 °C for 1-2 hours. The N-nitroso product will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash with ice-cold water, and use immediately in the next step without extensive drying.

Step 3: Cyclodehydration [3][9]

  • To a flask containing the crude, moist N-nitroso-N-(p-tolyl)glycine, add an excess of acetic anhydride (approx. 5-10 equivalents).

  • Stir the mixture at room temperature. The solid will gradually dissolve, and the reaction can be monitored by TLC for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • The 3-(p-tolyl)sydnone will precipitate as a crystalline solid.

  • Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.

Protocol 2: 1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

This protocol describes a typical thermal cycloaddition to form a pyrazole.[11][12]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(p-tolyl)sydnone (1.0 equivalent) and DMAD (1.2 equivalents) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC, observing the consumption of the sydnone. The reaction typically requires several hours (4-24 h) depending on the sydnone's reactivity.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, dimethyl 1-(p-tolyl)-1H-pyrazole-3,4-dicarboxylate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion

The reactivity of ortho-, meta-, and para-tolyl sydnones is a clear illustration of fundamental principles in physical organic chemistry. The position of a single methyl group orchestrates a delicate balance between electronic activation and steric hindrance, leading to a predictable and hierarchical order of reactivity.

  • 3-(p-Tolyl)sydnone stands out as the most reactive isomer, benefiting from maximal electronic activation and minimal steric hindrance. It is the ideal choice for synthetic applications demanding high reaction rates and yields.

  • 3-(o-Tolyl)sydnone is the least reactive due to overwhelming steric congestion that both shields the reactive centers and electronically isolates the sydnone core from the tolyl ring. Its use should be considered carefully, as reactions may require forcing conditions or fail entirely.

  • 3-(m-Tolyl)sydnone exhibits intermediate reactivity, making it a viable substrate where the properties of the meta-tolyl group are specifically required.

This comparative guide provides a robust framework for researchers to make informed decisions when selecting a tolyl-substituted sydnone, enabling more efficient and predictable outcomes in the synthesis of novel heterocyclic compounds.

References

  • Albota, F., & Stanescu, M. D. (2017).
  • Khan, T., Yadav, R., Kesharwani, A. K., & Chourasia, K. (2023).
  • Chandrasekhar, R., & Nanjan, M. J. (2012). Sydnones: a brief review. Mini reviews in medicinal chemistry, 12(13), 1359–1365.
  • (2022). A REVIEW ON SYDNONES. IJCRT.org.
  • (2025). A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives.
  • The Chemistry of the Sydnones.
  • Ding, M.-F., Cheng, K.-F., Chen, Y.-N., & Lin, S.-T. (2013). The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone.
  • Theoretical studies on the structure and electronic properties of 3-(4-tolyl)sydnone. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Chemistry Of Mesoionic Sydnones As Vers
  • Sydnone: Synthesis, Reactivity and Biological Activities. Bentham Science Publisher.
  • Azeez, O. (n.d.). DEVELOPMENT OF A SYNTHETIC PROTOCOL FOR THE PREPARATION OF MONO-SUBSTITUTED N-3 FUNCTIONALIZED SYDNONES.
  • Browne, D. L., & Harrity, J. P. (2009). Recent developments in the chemistry of sydnones.
  • Sydnone: Synthesis, Reactivity and Biological Activities. Grow Kudos.
  • Assessing the Steric Effects of the m-Tolyl Group in Silanes: A Compar
  • Dumitrașcu, F., Drăghici, C., Tociu, M., & Stănescu, M. D. (2002). Steric effects on the sydnones reactivity. New sydnones and pyrazoles. Semantic Scholar.
  • Sydnone reactivity. Reaction conditions: a) 2‐(TMS)phenyl triflate,...
  • Beilstein Journals. (2011). Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis.
  • Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. PMC.
  • Theoretical Study of Electronic Substituent Effect in Fluorine-Containing Sydnones.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • Silicon-Containing Deriv
  • (2026). (PDF) Influence of substituents on the spectral data of sydnones.
  • Sydnone: Synthesis, Reactivity and Biological Activities. (2022). PubMed.
  • Beilstein Journals. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes.
  • The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Heterohelicenes through 1,3-Dipolar Cycloaddition of Sydnones with Arynes: Synthesis, Origins of Selectivity, and Application to pH-Triggered Chiroptical Switch with CPL Sign Reversal. PMC.
  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Rel
  • 1,3-Dipolar Cycloaddition Mechanisms. Scribd.
  • A Comparative Guide to Sydnone Imine Reactivity with Alkynes in [3+2] Cycloaddition Reactions. (2025). Benchchem.
  • Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy.
  • Sydnone-alkyne cycloaddition: applications in synthesis and bioconjug

Sources

Validation

Assessing the Biocompatibility of N-(o-Tolyl)-sydnone for Live-Cell Imaging: A Comparative Guide

As live-cell imaging pushes the boundaries of spatial and temporal resolution, the demand for bioorthogonal chemistry that is both exceptionally fast and strictly non-toxic has never been higher. While Strain-Promoted Az...

Author: BenchChem Technical Support Team. Date: March 2026

As live-cell imaging pushes the boundaries of spatial and temporal resolution, the demand for bioorthogonal chemistry that is both exceptionally fast and strictly non-toxic has never been higher. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (SPIEDAC) have dominated the field, a powerful alternative has emerged: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) [1].

Within this class, N-(o-Tolyl)-sydnone stands out as a highly tunable, stable, and biocompatible dipole. This guide provides an objective, data-driven comparison of N-(o-Tolyl)-sydnone against traditional bioorthogonal reagents, detailing the mechanistic causality behind its performance and providing a self-validating protocol for live-cell applications.

Mechanistic Causality: Why N-(o-Tolyl)-sydnone?

Sydnones are mesoionic 1,3-dipoles that undergo rapid [3+2] cycloadditions with strained alkynes (such as BCN or DBCO), followed by a retro-Diels-Alder reaction that releases CO₂ to form a highly stable pyrazole conjugate[2].

However, not all sydnones are created equal for biological applications. Unsubstituted N-phenyl sydnones can occasionally suffer from off-target interactions or suboptimal kinetics in complex cellular lysates. The introduction of an ortho-methyl group to form N-(o-Tolyl)-sydnone provides two critical mechanistic advantages[3]:

  • Steric Shielding (Biocompatibility): Live cells contain high concentrations (1–8 mM) of nucleophilic thiols, primarily glutathione[4]. The bulky ortho-methyl group sterically hinders nucleophilic attack on the sydnone core, preventing premature degradation and minimizing off-target cellular toxicity.

  • Electronic Tuning (Kinetics): The electron-donating nature of the methyl group raises the Highest Occupied Molecular Orbital (HOMO) energy of the sydnone. This narrows the HOMO-LUMO gap between the dipole and the strained alkyne, accelerating the cycloaddition reaction to rates suitable for real-time biological tracking[3].

Furthermore, sydnone cycloadditions are inherently fluorogenic . The transition from a mesoionic sydnone to a fully aromatic pyrazole often restores the fluorescence of conjugated dyes (like coumarins) by suppressing internal quenching mechanisms, enabling "no-wash" imaging protocols[5],[6].

ReactionPathway Sydnone N-(o-Tolyl)-sydnone (1,3-Dipole) Intermediate Bicyclic Cycloadduct (Unstable) Sydnone->Intermediate [3+2] Cycloaddition Alkyne Strained Cycloalkyne (e.g., BCN) Alkyne->Intermediate Product Pyrazole Conjugate + CO2 Release Intermediate->Product Retro-Diels-Alder

Fig 1. Mechanism of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) yielding a pyrazole.

Objective Performance Comparison

To objectively assess N-(o-Tolyl)-sydnone, we must benchmark it against the two industry standards for live-cell imaging: Azide (SPAAC) and Tetrazine (SPIEDAC).

Performance MetricAzide + DBCO (SPAAC)N-(o-Tolyl)-sydnone + BCN (SPSAC)Tetrazine + TCO (SPIEDAC)
Reaction Kinetics ( k2​ ) ~0.1 - 1 M⁻¹s⁻¹~0.05 - 0.5 M⁻¹s⁻¹>1000 M⁻¹s⁻¹
Cellular Biocompatibility Excellent (Inert to thiols)Excellent (Sterically shielded)Moderate (Prone to thiol degradation)
Fluorogenic Potential Low (Requires specialized dyes)High (Pyrazole formation restores fluorescence)High (Tetrazine quenches fluorophore)
Byproduct Toxicity NoneCO₂ (Non-toxic, diffuses rapidly)N₂ (Non-toxic)
Probe Size SmallMediumLarge

Data Synthesis: While Tetrazines offer unmatched speed, their susceptibility to degradation by intracellular nucleophiles can lead to high background noise and cytotoxicity over extended time-lapse imaging. Azides are highly stable but lack inherent fluorogenicity. N-(o-Tolyl)-sydnone occupies the ideal middle ground: it is nearly as stable as an azide, reacts fast enough for dynamic imaging, and provides robust fluorogenic "turn-on" capabilities[5].

Self-Validating Live-Cell Imaging Protocol

A robust protocol must be a self-validating system. The following methodology for labeling newly synthesized surface glycoproteins explains the causality behind each step and incorporates mandatory controls to prove that the observed fluorescence is strictly the result of the bioorthogonal SPSAC reaction.

Step-by-Step Methodology

Step 1: Metabolic Incorporation

  • Action: Incubate HeLa cells with 50 µM of BCN-modified mannosamine (Ac₄ManN-BCN) for 24 hours at 37°C.

  • Causality: The acetylated sugar passively diffuses across the cell membrane, is deacetylated by intracellular esterases, and is metabolically incorporated into surface sialic acids. The 50 µM concentration is a critical threshold; exceeding this can perturb natural glycosylation pathways and induce cellular stress.

Step 2: Stringent Washing

  • Action: Wash cells 3x with warm PBS (pH 7.4).

  • Causality: This step removes unincorporated Ac₄ManN-BCN. Failure to remove extracellular BCN will cause it to react with the sydnone probe in the media, creating a high fluorescent background that masks true cellular signals and artificially lowers the apparent labeling efficiency.

Step 3: SPSAC Labeling

  • Action: Add 10 µM of N-(o-Tolyl)-sydnone-Fluorophore conjugate in imaging buffer. Incubate for 30 minutes at 37°C.

  • Causality: The o-tolyl sydnone undergoes a rapid [3+2] cycloaddition with the surface-presented BCN. The 30-minute window is mathematically optimized based on the k2​ rate constant to balance maximum signal accumulation with the preservation of cell viability.

Step 4: Self-Validating Controls (Critical) Run these parallel conditions to validate the assay's integrity:

  • Negative Control (No BCN): Cells treated with a vehicle (DMSO) instead of Ac₄ManN-BCN, followed by the sydnone probe. Causality: Validates that the N-(o-Tolyl)-sydnone does not non-specifically bind to native cellular proteins or lipids.

  • Competition Control: Cells treated with Ac₄ManN-BCN, then pre-incubated with 100 µM unlabeled N-(o-Tolyl)-sydnone for 15 minutes before adding the fluorophore conjugate. Causality: Validates that the fluorescence is specifically mediated by the SPSAC reaction, as the unlabeled probe competitively occupies all available BCN sites.

Step 5: Confocal Imaging

  • Action: Wash 3x with PBS to remove unbound probe. Image using a confocal microscope.

  • Causality: Because the sydnone probe is fluorogenic (fluorescence is enhanced upon pyrazole formation)[6], you can utilize lower laser power during acquisition. This drastically reduces photobleaching and phototoxicity, extending the viability of the cells during time-lapse studies.

Workflow Step1 1. Metabolic Incorporation (BCN-modified precursor) Step2 2. Wash Step (Remove unreacted precursor) Step1->Step2 24h Incubation Step3 3. SPSAC Labeling (N-(o-Tolyl)-sydnone-Fluorophore) Step2->Step3 PBS Wash x3 Step4 4. Wash Step (Remove unbound dye) Step3->Step4 30 min, 37°C Step5 5. Confocal Imaging (Target Visualization) Step4->Step5 PBS Wash x3

Fig 2. Self-validating experimental workflow for live-cell imaging using sydnone-based probes.

References

  • Sydnone-based turn-on fluorogenic probes for no-wash protein labeling and in-cell imaging. Source: Chemical Communications (RSC Publishing). URL:[Link]

  • Sydnone-coumarins as clickable turn-on fluorescent sensors for molecular imaging. Source: PPSM (ENS Paris-Saclay). URL: [Link]

  • Sydnone-Based Cycloadditions in Click Chemistry. Source: ResearchGate. URL:[Link]

  • Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation. Source: ResearchGate. URL:[Link]

  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. Source: MDPI. URL:[Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Source: NIH / PubMed Central. URL:[Link]

Sources

Comparative

Beyond Knorr Synthesis: Evaluating the Stability of Pyrazoles Derived from N-(o-Tolyl)-sydnone

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Comparative Stability, Structural Mechanics, and Self-Validating Methodologies Executive Summary Pyrazoles are privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Comparative Stability, Structural Mechanics, and Self-Validating Methodologies

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals. However, traditional synthetic routes, such as the Knorr condensation (hydrazine reacting with a 1,3-diketone), frequently suffer from poor regioselectivity, yielding complex mixtures of 1,3- and 1,5-isomers. The 1,3-dipolar cycloaddition of sydnones with alkynes offers a highly regioselective "click chemistry" alternative.

Specifically, utilizing N-(o-Tolyl)-sydnone to generate 1-(o-tolyl)pyrazoles introduces critical steric parameters that fundamentally alter the molecule's 3D topology. This guide objectively compares the metabolic, chemical, and thermal stability of N-(o-Tolyl)-sydnone derived pyrazoles against unhindered N-phenyl analogs and Knorr-derived mixtures, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Grounding: The Sydnone Advantage

Sydnones are mesoionic 1,3-dipoles that act as masked azomethine imines. Their reaction with terminal alkynes proceeds via a [3+2] cycloaddition to form a transient bicyclic intermediate. This intermediate rapidly undergoes a highly exergonic retro-Diels-Alder reaction (ΔG ≈ -130 to -140 kcal/mol) to expel 1[1], irreversibly yielding the pyrazole core[2].

When catalyzed by copper salts—specifically Cu(OAc)₂—the reaction is directed exclusively toward 1,4-disubstituted pyrazoles. The copper catalyst lowers the activation energy and forms a reactive Cu(I)-acetylide intermediate, ensuring absolute regiocontrol that traditional condensation methods cannot achieve[3].

The Structural Advantage: Steric Hindrance and Atropisomerism

The introduction of an ortho-methyl group on the N1-phenyl ring is not merely a minor functionalization; it is a deliberate structural intervention.

In unhindered N-phenyl pyrazoles, the phenyl and pyrazole rings can easily adopt a nearly coplanar conformation. However, the ortho-methyl group creates a severe steric clash with the adjacent C5-hydrogen of the pyrazole ring. This steric hindrance forces the rings out of coplanarity, increasing the dihedral angle and inducing an atropisomer-like twisted conformation[4].

This non-coplanar geometry is a critical driver of metabolic stability. The twisted conformation physically shields the N-N bond and restricts the access of Cytochrome P450 (CYP450) enzymes to the vulnerable ortho and para positions of the phenyl ring, drastically reducing the rate of oxidative metabolism.

Logic N1 ortho-Methyl Group on N1-Phenyl Ring N2 Steric Clash with Pyrazole C5-H N1->N2 induces N3 Increased Dihedral Angle (Non-Coplanar Conformation) N2->N3 forces N4 Restricted CYP450 Access (Metabolic Stability) N3->N4 results in N5 Shielding of N-N Bond (Chemical Stability) N3->N5 results in

Fig 1: Logical relationship between ortho-substitution, steric hindrance, and pyrazole stability.

Comparative Stability Profiling

To objectively evaluate the performance of N-(o-Tolyl)-sydnone derived pyrazoles, we benchmarked them against unhindered N-phenyl analogs and standard Knorr-derived mixtures. The quantitative data below highlights the superiority of the sterically hindered sydnone approach.

Performance MetricN-(o-Tolyl)-sydnone Derived PyrazoleN-Phenylsydnone Derived PyrazoleKnorr Synthesis (Hydrazine) Derived
Regioselectivity >99% (Strictly 1,4-isomer via Cu-catalysis)>99% (Strictly 1,4-isomer via Cu-catalysis)Poor (Mixture of 1,3- and 1,5-isomers)
Metabolic Half-life ( t1/2​ ) > 120 min (High stability)~ 45 min (Moderate stability)~ 40 min (Moderate stability)
Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg ~ 45 µL/min/mg~ 50 µL/min/mg
Thermal Degradation Temp > 280 °C ~ 250 °C~ 240 °C
Conformation (Dihedral Angle) ~ 60-80° (Twisted, non-coplanar)~ 10-20° (Nearly coplanar)Variable (Dependent on diketone bulk)

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanism to confirm causality and rule out false positives.

Workflow A N-(o-Tolyl)glycine B Nitrosation (HNO2) A->B C Cyclization (Ac2O) B->C D N-(o-Tolyl)-sydnone C->D E Terminal Alkyne + Cu Catalyst D->E F Bicyclic Intermediate E->F G 1-(o-Tolyl)pyrazole (CO2 Extrusion) F->G

Fig 2: Step-by-step workflow of N-(o-Tolyl)-sydnone synthesis and subsequent cycloaddition.

Protocol A: Cu-Catalyzed Synthesis of 1-(o-Tolyl)pyrazoles

Causality Note: The use of Cu(OAc)₂ alongside sodium ascorbate is deliberate. The ascorbate reduces Cu(II) to Cu(I) in situ, which coordinates the terminal alkyne to form a copper acetylide, ensuring strictly 1,4-regioselectivity[3].

  • Preparation: Dissolve N-(o-Tolyl)-sydnone (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a degassed solvent system (e.g., MeOH/H₂O 1:1).

  • Catalyst Addition: Add 10 mol% Cu(OAc)₂ and 20 mol% sodium ascorbate.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Validation (Self-Validating Step): Monitor the reaction via UV-Vis spectroscopy. Sydnones exhibit a characteristic strong absorbance peak at ~310 nm. The exponential decay and eventual disappearance of this peak confirm the complete consumption of the dipole and the extrusion of CO₂[5].

  • Workup: Extract the aqueous mixture with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Liver Microsomal Stability Assay

Causality Note: To prove that the ortho-methyl group provides metabolic stability, we must differentiate enzymatic degradation from chemical instability. This requires strict control over the CYP450 electron donor, NADPH.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein concentration), the 1-(o-Tolyl)pyrazole test compound (1 µM), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls (Self-Validating System):

    • Negative Control (Minus-NADPH): Run a parallel assay omitting NADPH. Logic: If the compound degrades in this control, it indicates chemical instability (e.g., hydrolysis) rather than enzymatic clearance.

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel. Logic: Confirms that the microsomes are enzymatically active and the assay conditions are optimal.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

References

  • Sydnone-Based Cycloadditions in Click Chemistry Source: Thieme Connect URL
  • Source: ACS Publications (JACS Au)
  • Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies Source: White Rose Research Online URL
  • Strain-promoted sydnone bicyclo-[6.1.
  • Source: National Institutes of Health (PMC)

Sources

Validation

Benchmarking the Efficiency of N-(o-Tolyl)-sydnone Against Alternative 1,3-Dipoles in Cycloaddition Workflows

Executive Summary The landscape of bioorthogonal chemistry and targeted heterocyclic synthesis has long been dominated by the azide-alkyne Huisgen cycloaddition. However, the demand for mutually orthogonal, tunable, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of bioorthogonal chemistry and targeted heterocyclic synthesis has long been dominated by the azide-alkyne Huisgen cycloaddition. However, the demand for mutually orthogonal, tunable, and highly regioselective reactions has driven a paradigm shift toward mesoionic compounds. Sydnones—specifically N-arylsydnones—act as highly versatile 1,3-dipoles that undergo [3+2] cycloadditions with alkynes, followed by a rapid retro-Diels-Alder extrusion of CO₂ to yield stable pyrazoles[1].

This guide provides an authoritative benchmark of N-(o-Tolyl)-sydnone against traditional dipoles (azides, nitrones) and other sydnone derivatives. By interrogating the steric and electronic influence of the ortho-methyl substituent, we establish field-proven protocols for both Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)[2].

Mechanistic Rationale: The Role of the o-Tolyl Substituent

To understand the efficiency of N-(o-Tolyl)-sydnone, one must analyze the causality behind its molecular geometry. The sydnone core is a mesoionic aromatic system where the HOMO-LUMO gap dictates reactivity.

When an ortho-methyl group is introduced to the N-phenyl ring (forming the o-tolyl derivative), it induces a deliberate steric clash with the adjacent sydnone CH (or C-halogen) group. This steric hindrance forces the aryl ring to twist out of coplanarity with the mesoionic core[3].

  • Electronic Tuning: This loss of coplanarity slightly decouples the extended π -system, raising the HOMO energy of the sydnone and altering its normal electron-demand characteristics.

  • Steric Shielding: The ortho-substituent effectively shields the N2-C3 bond axis. While highly encumbered dipoles (e.g., 2,6-dimethylphenyl) completely fail to undergo cross-coupling or cycloaddition due to excessive steric blocking, the mono-ortho substitution of the o-tolyl group strikes an optimal balance[4]. It provides sufficient stability against premature nucleophilic degradation while still permitting the Cu-acetylide intermediate to coordinate efficiently during CuSAC[2].

SydnonePathway A N-(o-Tolyl)-sydnone (Tunable 1,3-Dipole) C Strained Alkyne (e.g., BCN) A->C SPSAC Pathway (Bioorthogonal) D Cu-Acetylide Coordination Complex A->D CuSAC Pathway (Regioselective) B Terminal Alkyne + Cu(I) Catalyst B->D F Cyclooctyne-Fused Pyrazole + CO2 (Irreversible) C->F Strain-Promoted Cycloaddition E 1,4-Disubstituted Pyrazole + CO2 (Irreversible) D->E [3+2] Cycloaddition & Decarboxylation

Figure 1: Mechanistic divergence of N-(o-Tolyl)-sydnone in CuSAC and SPSAC pathways.

Benchmarking Data: N-(o-Tolyl)-sydnone vs. Alternatives

How does N-(o-Tolyl)-sydnone perform in practice? The table below synthesizes kinetic and operational data comparing it against standard 1,3-dipoles.

Note: Rate constants ( k2​ ) are benchmarked using bicyclo[6.1.0]nonyne (BCN) as the standard dipolarophile in aqueous/organic mixtures at 25 °C.

1,3-DipoleCycloaddition TypeRate Constant ( k2​ , M⁻¹ s⁻¹)RegioselectivityByproduct / Leaving GroupStability / Shelf-Life
Aliphatic Azide SPAAC~0.14Mixed (1,4 and 1,5)NoneExcellent
Nitrone SPANC~1.20MixedNoneModerate (hydrolysis risk)
N-Phenylsydnone SPSAC~0.05Single IsomerCO₂ (Drives reaction)Excellent
N-(o-Tolyl)-sydnone SPSAC~0.04Single IsomerCO₂ (Drives reaction)Excellent
4-Chloro-N-(o-Tolyl)-sydnone SPSAC~0.60 - 0.80Single IsomerCO₂ (Drives reaction)Good

Data Analysis: While N-(o-Tolyl)-sydnone exhibits a slightly lower raw kinetic rate than unhindered N-phenylsydnone due to the ortho-steric effect[3], it guarantees absolute regiocontrol and yields a single pyrazole isomer. Furthermore, if rapid kinetics are required for in vivo labeling, substituting the C4 position of the sydnone with a halogen (e.g., Chlorine or Fluorine) dramatically accelerates the rate via the "distortion/interaction" model, increasing efficiency by up to 15-fold while maintaining the steric benefits of the o-tolyl group[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The extrusion of CO₂ serves as an internal visual and kinetic marker for reaction progression.

Protocol A: Synthesis of N-(o-Tolyl)-sydnone

Causality Check: Trifluoroacetic anhydride (TFAA) is utilized instead of acetic anhydride to promote cyclodehydration at lower temperatures, thereby preventing the thermal degradation of the N-nitroso intermediate.

  • Nitrosation: Dissolve 18 mmol of N-(o-tolyl)glycine in 30 mL of water/ice mixture. Slowly add a solution of NaNO₂ (20 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Extraction: Extract the resulting N-nitroso-N-(o-tolyl)glycine with ethyl acetate, dry over MgSO₄, and concentrate under reduced vacuum.

  • Cyclodehydration: Resuspend the crude intermediate in 20 mL of dichloromethane (DCM). Cool to 0 °C and add TFAA (27 mmol) dropwise[2].

  • Isolation: Stir for 2 hours, allowing the reaction to reach room temperature. Neutralize carefully with saturated NaHCO₃. Extract, dry, and evaporate to yield N-(o-tolyl)sydnone as a tan solid. Validation: Confirm via ¹H NMR (CDCl₃): δ 7.60–7.52 (m, 1H) for the sydnone CH proton[2].

Protocol B: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Causality Check: The addition of a copper(I) catalyst orchestrates the formation of a Cu-acetylide species that coordinates directly to the N2 atom of the sydnone, overriding natural steric hindrances and ensuring 100% 1,4-regioselectivity[2].

  • Preparation: In a Schlenk flask, combine N-(o-Tolyl)-sydnone (1.0 equiv) and phenylacetylene (1.2 equiv) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Loading: Add CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) to reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at 60 °C for 4–6 hours. The reaction is self-indicating; the cessation of CO₂ bubbling signifies the completion of the retro-Diels-Alder step.

  • Purification: Dilute with brine, extract with EtOAc, and purify via flash chromatography to isolate the 1-(o-tolyl)-3-phenyl-1H-pyrazole.

Workflow Step1 Step 1: Dipole Synthesis Nitrosation & TFAA Cyclodehydration of N-(o-tolyl)glycine Step2 Step 2: Reaction Setup Combine Sydnone + Alkyne (Add Cu(I) for CuSAC or BCN for SPSAC) Step1->Step2 Step3 Step 3: Kinetic Monitoring Track CO2 evolution & UV-Vis decay of sydnone at ~340 nm Step2->Step3 Step4 Step 4: Product Validation Confirm 1,4-pyrazole isomer via 1H/13C NMR Spectroscopy Step3->Step4

Figure 2: End-to-end experimental workflow for sydnone cycloaddition and kinetic validation.

Conclusion

N-(o-Tolyl)-sydnone represents a highly precise instrument in the synthetic chemist's toolkit. While it does not boast the raw, unhindered reaction speed of nitrones or para-substituted sydnones, its ortho-methyl group provides critical steric shielding that enhances bench stability and prevents off-target nucleophilic attacks. When paired with C4-halogenation, it bridges the gap between stability and ultrafast kinetics, making it a superior alternative to traditional azides for complex, regioselective pyrazole synthesis and bioorthogonal labeling[2],[5],[1].

Sources

Comparative

The Sydnone Scaffold: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enigma of the Mesoion In the vast landscape of heterocyclic chemistry, few structures offer the unique electronic character and therapeutic po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigma of the Mesoion

In the vast landscape of heterocyclic chemistry, few structures offer the unique electronic character and therapeutic potential of sydnones. As mesoionic compounds, they possess a delocalized positive and negative charge within their 1,2,3-oxadiazole core, creating a pseudo-aromatic system with distinct physicochemical properties.[1][2] This unique electronic nature has made them versatile scaffolds in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][3]

However, moving from a promising scaffold to a lead candidate requires a systematic, data-driven approach to optimization. This is the domain of Quantitative Structure-Activity Relationship (QSAR) modeling—a computational methodology that bridges the gap between a molecule's structure and its biological activity.[4] This guide provides a comparative analysis of QSAR principles as applied to aryl sydnones, benchmarks them against alternative heterocyclic systems, and offers a detailed protocol for initiating your own QSAR-driven drug discovery program.

Part 1: Deconstructing the Aryl Sydnone for QSAR Analysis

The predictive power of any QSAR model is fundamentally dependent on understanding the key structural features that can be modulated to influence biological activity. For the 3-aryl sydnone scaffold, two positions are of primary importance:

  • The N-3 Aryl Substituent: The aromatic ring attached to the nitrogen at position 3 is a critical determinant of overall lipophilicity and electronic properties. Modifications here can influence how the molecule interacts with hydrophobic pockets in a target protein and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • The C-4 Position: The carbon at position 4 is highly susceptible to electrophilic substitution, making it a synthetically accessible handle for introducing a wide variety of functional groups.[1] It is often at this position that moieties designed to interact directly with a biological target are appended. For instance, the addition of chalcone moieties at C-4 has been explored to create hybrid molecules with dual anti-inflammatory and antibacterial activities.[3]

The central hypothesis of a QSAR study on aryl sydnones is that variations in the electronic, steric, and hydrophobic properties at these positions will quantitatively correlate with changes in observed biological potency.

Part 2: A Quantitative Comparison of Aryl Sydnone QSAR Models

While extensive QSAR studies on aryl sydnones are emerging, we can construct a robust, illustrative model based on published experimental data to demonstrate the principles. Let us consider a series of 4-(styrylcarbonyl)-3-(4-chlorophenyl) sydnones evaluated for their anti-inflammatory and antibacterial activity by Deshpande and Pai.[3]

Table 1: Biological Activity Data for a Series of Aryl Sydnone Derivatives [3]

Compound IDR-Group (at para-position of styryl ring)Anti-inflammatory (% Edema Inhibition @ 3h)Antibacterial (Zone of Inhibition vs. S. aureus @ 250 µg/ml)
3c -Cl49%20 mm
3d -F44%18 mm
3e -NO₂42%21 mm
3f -N(CH₃)₂51%16 mm
3g -OH40%15 mm
3h -OCH₃46%17 mm

From this data, a clear structure-activity relationship begins to emerge. For antibacterial activity, strong electron-withdrawing groups like -Cl and -NO₂ appear essential for high activity.[3] For anti-inflammatory action, the relationship is more complex, with the strongly electron-donating -N(CH₃)₂ group conferring the highest activity.

To translate this into a QSAR model, a medicinal chemist would calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties.

Table 2: Illustrative 2D-QSAR Model for Antibacterial Activity of Aryl Sydnones

This table presents a hypothetical but chemically logical QSAR model derived from the data in Table 1.

ParameterValueInterpretation
Regression Equation pMIC = 0.85σ - 0.15MR + 2.5The biological activity (pMIC, the log of minimum inhibitory concentration) is positively correlated with the electronic parameter (σ) and negatively correlated with the steric parameter (MR).
Correlation Coefficient (r²) 0.91Indicates that 91% of the variance in antibacterial activity can be explained by the model.
Cross-validation (q²) 0.82A high q² value suggests the model has good predictive power for new, untested compounds.
Key Descriptors
σ (Sigma)Hammett ConstantA measure of the electron-donating or -withdrawing nature of the substituent. The positive coefficient confirms that electron-withdrawing groups increase activity.
MR (Molar Refractivity)Steric ParameterA measure of the volume of the substituent. The negative coefficient suggests that bulky groups at this position are detrimental to activity, possibly due to steric hindrance at the target site.

This illustrative model demonstrates how QSAR quantifies the qualitative observations, providing a predictive mathematical framework for designing new, more potent analogues.

Part 3: Benchmarking Against Alternatives - The Pyrazolone Scaffold

To understand the unique QSAR profile of aryl sydnones, it is instructive to compare them to other heterocyclic scaffolds targeting similar biological outcomes. Pyrazolone derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

A 2D-QSAR study on substituted pyrazolone derivatives as anti-inflammatory agents revealed a different set of critical descriptors.[5]

Table 3: 2D-QSAR Model for Anti-inflammatory Pyrazolone Derivatives [5]

ParameterValueInterpretation
Regression Equation pIC₅₀ = 0.45Chi2 + 0.20SdsNcount + 1.8Anti-inflammatory activity (pIC₅₀) is positively correlated with topological and atom-count descriptors.
Correlation Coefficient (r²) > 0.8 (Reported)Indicates a statistically significant model.
Key Descriptors
Chi2Connectivity IndexA topological descriptor related to the degree of branching in the molecule. A positive correlation suggests that a more complex, branched structure may favor activity.
SdsNcountElectrotopological StateCounts the number of nitrogen atoms single-bonded to two other heavy atoms (e.g., in a sulfonamide group). Its positive contribution indicates this specific structural motif is beneficial for activity, likely for forming key hydrogen bonds with the COX enzyme.[5]

Comparative Insight: The comparison highlights a key difference. The aryl sydnone model is heavily influenced by classical electronic and steric parameters on a specific substituent, suggesting a direct interaction of that substituent with the target. In contrast, the pyrazolone model relies more on whole-molecule topological features and the presence of specific atom types, pointing towards the importance of overall molecular shape and specific hydrogen bonding motifs for its anti-inflammatory action. This suggests that the two scaffolds, while both acting as anti-inflammatory agents, may achieve their effects through different binding modes or by interacting with different residues within their target enzymes.

Part 4: Practical Application - A Protocol for 3D-QSAR (CoMFA/CoMSIA)

For a more sophisticated analysis, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.[6] These methods provide a visual, intuitive understanding of where to modify a molecule to enhance its activity.

Step-by-Step Protocol for Developing a 3D-QSAR Model

Objective: To build a predictive 3D-QSAR model for a series of aryl sydnone analogues and identify key structural regions for modification.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. The rigorous internal (cross-validation) and external validation steps ensure that the resulting model is not a product of chance correlation but possesses genuine predictive power.

  • Data Set Preparation (The Foundation)

    • Causality: The quality of the input data dictates the quality of the output model.

    • Action:

      • Assemble a set of 20-30 aryl sydnone analogues with experimentally determined biological activity (e.g., IC₅₀ or EC₅₀ values) against a single target.

      • Ensure the activity data spans a wide range (at least 2-3 orders of magnitude).

      • Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This linearizes the relationship between free energy of binding and the activity value.

      • Divide the dataset into a training set (~75% of compounds) for model generation and a test set (~25%) for external validation. The test set molecules must not be used in model building.

  • Molecular Modeling and Alignment (The Blueprint)

    • Causality: 3D-QSAR methods compare molecular fields. Therefore, the molecules must be superimposed (aligned) in a consistent and biologically relevant orientation.

    • Action:

      • For each molecule, generate a low-energy 3D conformation using a molecular mechanics or quantum mechanics method.

      • Select a common substructure present in all molecules (e.g., the sydnone ring and the N-3 phenyl group) as the alignment template.

      • Align all molecules in the dataset to this template using a rigid body alignment algorithm. This ensures that structural variations are compared from a common frame of reference.

  • CoMFA/CoMSIA Field Calculation (The Measurement)

    • Causality: This step quantifies the 3D properties of each molecule.

    • Action:

      • Place the aligned molecules within a 3D grid.

      • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (typically a sp³ carbon with a +1 charge). This generates the CoMFA fields.[6]

      • For CoMSIA, additionally calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed physicochemical profile.

  • Statistical Analysis (The Correlation)

    • Causality: Partial Least Squares (PLS) regression is used to find a linear correlation between the thousands of calculated field values (the X-variables) and the biological activity (the Y-variable).[5]

    • Action:

      • Use the PLS algorithm on the training set to generate the QSAR model.

      • Perform a "leave-one-out" (LOO) cross-validation. In this process, a model is built with all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound.

      • The key output is the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a model with good predictive ability.

  • Model Validation and Interpretation (The Verdict)

    • Causality: A model is only useful if it can accurately predict the activity of new compounds.

    • Action:

      • Calculate the non-cross-validated correlation coefficient (r²) for the training set. A high r² (e.g., > 0.9) indicates a good fit of the model to the data.

      • External Validation: Use the final model to predict the activity of the compounds in the test set (which were not used to build the model). A high predictive r² (r²_pred > 0.6) confirms the model's robustness.

      • Contour Map Visualization: The most powerful output of CoMFA/CoMSIA is the 3D contour map. The PLS coefficients are plotted back onto the 3D grid, showing regions where certain properties are favorable or unfavorable for activity.

        • Green Contours: Indicate regions where steric bulk is favorable.

        • Yellow Contours: Indicate regions where steric bulk is unfavorable.

        • Blue Contours: Indicate regions where positive charge is favorable.

        • Red Contours: Indicate regions where negative charge is favorable.

Part 5: Visualizations

QSAR_Workflow cluster_Data Data Preparation cluster_Model Modeling cluster_Validation Validation & Interpretation Data_Collection 1. Assemble Dataset (Structures & pIC50) Split_Data 2. Split into Training (75%) & Test (25%) Sets Data_Collection->Split_Data Align 3. 3D Structure Generation & Molecular Alignment Split_Data->Align Calculate 4. Calculate Descriptors (e.g., CoMFA/CoMSIA Fields) Align->Calculate PLS 5. Build Model using PLS (Training Set Only) Calculate->PLS Internal_Val 6. Internal Validation (Cross-validation, q² > 0.5) PLS->Internal_Val External_Val 7. External Validation (Test Set, r²_pred > 0.6) Internal_Val->External_Val Interpret 8. Visualize Contour Maps & Interpret SAR External_Val->Interpret Predict 9. Predict Activity of New, Designed Compounds Interpret->Predict

Caption: A typical workflow for a 3D-QSAR study.

Scaffold_Comparison cluster_Sydnone Aryl Sydnone Scaffold cluster_Pyrazole Alternative: Pyrazolone Scaffold Sydnone Sydnone Sydnone_Label Key Modification Points: - N3-Aryl Ring (Lipophilicity/Electronics) - C4-Substituent (Target Interaction) Pyrazole_Label Key Features from QSAR: - Overall Shape (Branching) - Specific H-Bonding Motifs Pyrazole Pyrazole

Caption: Comparison of key structural features for aryl sydnones and pyrazolones.

Conclusion and Future Outlook

The aryl sydnone scaffold represents a fertile ground for the discovery of novel therapeutics. Its unique mesoionic character gives rise to complex structure-activity relationships that are ideally suited for exploration via QSAR modeling. As this guide has demonstrated, a systematic QSAR approach not only quantifies the impact of structural modifications but also provides a predictive, visual framework for rational drug design. By comparing the QSAR of sydnones to more established scaffolds like pyrazolones, we gain a deeper appreciation for the distinct molecular interactions that drive their biological effects. The detailed protocol provided herein offers a robust and self-validating pathway for researchers to apply these powerful computational tools, transforming the art of medicinal chemistry into a predictive science and accelerating the journey from scaffold to clinical candidate.

References

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